7-Hydroxy Ropinirole-d14
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
290.46 g/mol |
IUPAC Name |
4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-7-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H24N2O2/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20)/i1D3,2D3,3D2,4D2,8D2,9D2 |
InChI Key |
PVIICBUWKXYFAA-UIULOYBOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=C(C=C1)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
7-Hydroxy Ropinirole-d14: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy Ropinirole-d14 is the deuterium-labeled analogue of 7-Hydroxy Ropinirole, a primary and pharmacologically active metabolite of the non-ergoline dopamine agonist, Ropinirole. Ropinirole is a medication primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. The introduction of deuterium atoms into the 7-Hydroxy Ropinirole structure makes it an ideal internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. Its use in methods such as liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate quantification of Ropinirole and its metabolites in biological matrices. This guide provides a comprehensive overview of this compound, including its chemical properties, metabolic pathway, and detailed experimental protocols for its application in research.
Chemical and Physical Properties
| Property | This compound | 7-Hydroxy Ropinirole |
| CAS Number | 81654-62-8[1] | 81654-57-1 |
| Molecular Formula | C₁₆H₁₀D₁₄N₂O₂ | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 290.47 g/mol | 276.38 g/mol |
| IUPAC Name | 4-[2-(dipropyl-d14-amino)ethyl]-7-hydroxy-1,3-dihydro-2H-indol-2-one | 4-[2-(dipropylamino)ethyl]-7-hydroxy-1,3-dihydro-2H-indol-2-one |
| Synonyms | N/A | SK&F 89124 |
| Appearance | Not specified (likely a solid) | Not specified (likely a solid) |
| Solubility | Not specified | Not specified |
Metabolic Pathway of Ropinirole to 7-Hydroxy Ropinirole
Ropinirole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2. The two major metabolic pathways are N-despropylation and hydroxylation. The hydroxylation of the aromatic ring of Ropinirole results in the formation of 7-Hydroxy Ropinirole. In some species, such as rats, this is the major metabolic pathway. In humans, N-despropylation is the predominant pathway, but 7-Hydroxy Ropinirole is still a significant metabolite. 7-Hydroxy Ropinirole is the only metabolite of Ropinirole that has been shown to possess significant dopamine agonist activity.
References
7-Hydroxy Ropinirole-d14 chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and analytical applications of 7-Hydroxy Ropinirole-d14. This compound is the deuterium-labeled analog of 7-Hydroxy Ropinirole, a primary metabolite of the dopamine agonist Ropinirole. Its principal application is as an internal standard in bioanalytical method development and pharmacokinetic studies, offering enhanced accuracy and precision in the quantification of Ropinirole and its metabolites in biological matrices through isotope dilution mass spectrometry. This document details its chemical characteristics, provides a representative analytical methodology, and illustrates its place within the metabolic pathway of Ropinirole.
Chemical Properties
This compound is a stable isotope-labeled compound that is chemically identical to 7-Hydroxy Ropinirole, with the exception that fourteen hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometric analyses.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 4-[2-(dipropyl-d14-amino)ethyl]-7-hydroxy-1,3-dihydro-2H-indol-2-one |
| Synonyms | This compound |
| CAS Number | 81654-62-8[1] |
| Molecular Formula | C₁₆H₁₀D₁₄N₂O₂ |
| Molecular Weight | 290.47 g/mol [1] |
| Appearance | Off-White to Pale Yellow Solid (Typical) |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO (Typical) |
| Purity | ≥98% (Typical) |
| Isotopic Enrichment | ≥99 atom % Deuterium (Typical) |
Metabolic Pathway of Ropinirole
Ropinirole undergoes extensive metabolism in humans and various animal species. The primary metabolic pathways are N-depropylation and aromatic hydroxylation. Hydroxylation of the aromatic ring leads to the formation of 7-Hydroxy Ropinirole, which is a pharmacologically active metabolite.[2][3] Both Ropinirole and its metabolites can be further conjugated, primarily through glucuronidation, to facilitate their excretion.[2] The use of this compound as an internal standard is critical for accurately quantifying the levels of the 7-Hydroxy Ropinirole metabolite in biological samples.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative, detailed experimental protocol for the quantification of Ropinirole and 7-Hydroxy Ropinirole in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of a 100 ng/mL solution of this compound in methanol (internal standard). Vortex for 10 seconds.
-
Acidification: Add 200 µL of 0.1 M hydrochloric acid. Vortex for 10 seconds.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of 0.1 M hydrochloric acid.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Table 2: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Ropinirole: 261.2 → 114.27-Hydroxy Ropinirole: 277.2 → 114.2This compound: 291.3 → 128.2 (Predicted) |
| Collision Energy | Optimized for each transition |
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). This includes establishing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating variability in sample preparation and instrument response, thereby ensuring a robust and reliable method.
Experimental Workflow and Data Analysis
The overall workflow for a typical bioanalytical study utilizing this compound is depicted below. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of Ropinirole and its primary active metabolite, 7-Hydroxy Ropinirole, in various biological matrices. The information provided in this guide serves as a foundational resource for the development and validation of robust bioanalytical methods essential for preclinical and clinical drug development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure Elucidation of 7-Hydroxy Ropinirole-d14
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound, a key internal standard for quantitative bioanalysis.
Introduction
Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] In humans, it is extensively metabolized, with the major pathways being N-depropylation and aromatic hydroxylation.[2] The formation of 7-hydroxy ropinirole is a significant metabolic route, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1]
This compound is the deuterium-labeled analog of this primary metabolite.[3][4] Stable isotope-labeled internal standards are crucial in quantitative mass spectrometry-based assays, as they co-elute with the analyte of interest and exhibit similar ionization efficiency, thereby correcting for matrix effects and variations in sample processing. The precise characterization and structural confirmation of such standards are paramount to ensure the accuracy and reliability of pharmacokinetic and metabolic studies.
This document outlines the typical workflow and analytical techniques employed to confirm the identity and structure of this compound.
Metabolic Pathway of Ropinirole
The biotransformation of ropinirole to its 7-hydroxy metabolite is a critical pathway in its clearance. Understanding this pathway is fundamental to appreciating the importance of the 7-hydroxy metabolite in drug metabolism studies.
Caption: Metabolic conversion of Ropinirole to 7-Hydroxy Ropinirole.
Experimental Workflow for Structure Elucidation
The process of structure elucidation for a synthesized standard like this compound involves a multi-step analytical approach to confirm its identity, purity, and the specific positions of isotopic labeling.
Caption: General workflow for the structure elucidation of this compound.
Experimental Protocols
Isolation and Purification by Preparative HPLC
The synthesized crude product of this compound is typically purified using preparative high-performance liquid chromatography (HPLC) to isolate the compound of interest from starting materials, reagents, and by-products.
Protocol:
-
Instrument: Waters Preparative HPLC or equivalent.
-
Column: A C18 reversed-phase column (e.g., 250 x 19 mm, 5 µm particle size) is commonly used for its ability to retain and separate nonpolar to moderately polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape and ionization for subsequent mass spectrometry.
-
Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 15-25 mL/min.
-
Detection: UV detection at a wavelength where the chromophore of the indol-2-one ring absorbs, such as 250 nm, is used to monitor the elution of the compound.[1][5][6]
-
Fraction Collection: Fractions corresponding to the main peak are collected, pooled, and the solvent is removed (e.g., by lyophilization) to yield the purified compound.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for confirming the molecular weight and fragmentation pattern of the molecule.
High-Resolution Mass Spectrometry (HR-MS):
-
Objective: To confirm the elemental composition of the molecule.
-
Method: The purified sample is infused into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Expected Result: The measured monoisotopic mass should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass calculated for the chemical formula C₁₆H₁₀D₁₄N₂O₂.
Tandem Mass Spectrometry (MS/MS):
-
Objective: To confirm the structure by analyzing the fragmentation pattern. The location of the deuterium atoms can often be inferred from the mass shifts of the fragments compared to the non-labeled analog.
-
Method: The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented by collision-induced dissociation (CID).
-
Expected Fragmentation: Key fragmentations would include the loss of the deuterated dipropylaminoethyl side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Objective: To confirm the positions of the remaining protons and, by their absence, infer the positions of the deuterium atoms.
-
Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed.
-
Expected Spectrum: The spectrum would show signals for the aromatic protons on the benzene ring and the NH protons. The signals corresponding to the dipropylaminoethyl side chain would be absent due to the deuterium labeling (d14).
¹³C NMR (Carbon NMR):
-
Objective: To confirm the carbon skeleton of the molecule.
-
Method: A ¹³C NMR spectrum is acquired.
-
Expected Spectrum: The spectrum would show signals for all 16 carbon atoms in the molecule. Carbons attached to deuterium atoms will show characteristic splitting patterns (due to C-D coupling) and potentially lower intensity.
Data Presentation
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Theoretical Value (C₁₆H₁₀D₁₄N₂O₂) | Observed Value | Difference (ppm) |
| [M+H]⁺ | 289.2946 | 289.2938 | -2.8 |
Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 289.3 | 162.1 | [M - C₈H₄D₁₄N + H]⁺ (Loss of deuterated dipropylaminoethyl side chain) |
| 289.3 | 134.1 | [Indole-2-one ring fragment]⁺ |
Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Data (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| 1 | 10.1 (s, 1H) | - | NH proton |
| 2 | - | 176.5 | C=O |
| 3 | 3.4 (s, 2H) | 35.2 | CH₂ |
| 4 | - | 128.9 | Aromatic C |
| 5 | 6.8 (d, 1H) | 121.3 | Aromatic CH |
| 6 | 6.7 (d, 1H) | 115.8 | Aromatic CH |
| 7 | - | 145.1 | Aromatic C-OH |
| 8 | - | 125.4 | Aromatic C |
| 9 | - | 140.2 | Aromatic C |
| 10 | Absent | 52.1 (multiplet) | C-D₂ on ethyl chain |
| 11 | Absent | 28.5 (multiplet) | C-D₂ on ethyl chain |
| 12 | Absent | 55.7 (multiplet) | N-(C-D₂)₂ |
| 13 | Absent | 20.3 (multiplet) | C-D₂-C-D₃ |
| 14 | Absent | 11.2 (multiplet) | C-D₃ |
Note: The absence of proton signals for positions 10-14 and the multiplet patterns in the ¹³C spectrum for these positions are indicative of successful deuterium labeling.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the combined power of purification and multiple analytical techniques. Through preparative HPLC, high-resolution and tandem mass spectrometry, and both proton and carbon NMR, a comprehensive and unambiguous confirmation of the molecule's identity, purity, and isotopic labeling pattern can be achieved. This rigorous characterization is essential for its application as a reliable internal standard in regulated bioanalysis.
References
The Enzymatic Conversion of Ropinirole to 7-Hydroxy Ropinirole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole, a non-ergoline dopamine agonist, is a widely prescribed medication for the treatment of Parkinson's disease and Restless Legs Syndrome. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. A primary metabolic pathway for ropinirole is the hydroxylation of its aromatic ring to form 7-hydroxy ropinirole. This metabolite is of particular interest as it retains significant pharmacological activity.[1][2] Understanding the intricacies of this metabolic conversion is paramount for drug development professionals and researchers in the fields of pharmacology and toxicology. This technical guide provides an in-depth overview of the metabolism of ropinirole to 7-hydroxy ropinirole, with a focus on the enzymatic processes, quantitative data, and detailed experimental protocols.
The Metabolic Pathway of Ropinirole to 7-Hydroxy Ropinirole
The biotransformation of ropinirole is extensive, with the formation of 7-hydroxy ropinirole being a key step. This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, specifically CYP1A2 .[3][4][5] While other CYP enzymes, such as CYP3A4, may play a minor role at higher, non-clinical concentrations, CYP1A2 is the principal enzyme responsible for this hydroxylation at therapeutic doses.[3][5] Following its formation, 7-hydroxy ropinirole can be further metabolized through glucuronidation.[2][6]
The metabolic conversion of ropinirole to 7-hydroxy ropinirole can be visualized as a single-step enzymatic reaction.
Quantitative Analysis of 7-Hydroxy Ropinirole Formation
The kinetics of the CYP1A2-mediated hydroxylation of ropinirole have been investigated in vitro. The Michaelis-Menten constant (Km) for this reaction has been reported to be in the range of 5-87 µM, indicating a relatively high affinity of the enzyme for the substrate.[5]
| Parameter | Value | Enzyme | Source |
| Km (Michaelis-Menten constant) | 5 - 87 µM | Human Liver Microsomes (CYP1A2) | [5] |
Note: Specific Vmax values for this reaction are not consistently reported in the literature, which can be a point of consideration for researchers designing kinetic studies.
Experimental Protocols
This section provides a detailed methodology for an in vitro experiment to study the metabolism of ropinirole to 7-hydroxy ropinirole using human liver microsomes.
In Vitro Incubation for Ropinirole Metabolism
Objective: To determine the in vitro metabolism of ropinirole to 7-hydroxy ropinirole in human liver microsomes.
Materials:
-
Ropinirole
-
7-Hydroxy Ropinirole (as a reference standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for analytical quantification (e.g., a structurally similar but chromatographically distinct compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ropinirole in a suitable solvent (e.g., DMSO or methanol) and dilute to working concentrations in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the diluted human liver microsomes, ropinirole solution at various concentrations, and phosphate buffer to the final incubation volume.
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
Analytical Method: HPLC-MS/MS Quantification
Objective: To quantify the concentration of ropinirole and 7-hydroxy ropinirole in the incubation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of methanol and 0.1% trifluoroacetic acid in water.[6]
-
Flow Rate: 1 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for ropinirole, 7-hydroxy ropinirole, and the internal standard.
Data Analysis:
-
Construct a standard curve for 7-hydroxy ropinirole using known concentrations of the reference standard.
-
Calculate the concentration of 7-hydroxy ropinirole formed in each incubation sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Determine the rate of formation of 7-hydroxy ropinirole at each ropinirole concentration.
-
Plot the rate of formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Experimental and Analytical Workflow
The following diagram illustrates the workflow for the in vitro metabolism study and subsequent analysis.
Conclusion
The metabolism of ropinirole to 7-hydroxy ropinirole is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This conversion is primarily mediated by CYP1A2, and its kinetics can be effectively studied using in vitro models such as human liver microsomes. The detailed experimental protocols and analytical methods provided in this guide offer a framework for researchers and drug development professionals to investigate this important metabolic pathway. A thorough understanding of this process is essential for predicting potential drug-drug interactions, assessing inter-individual variability in drug response, and optimizing the therapeutic use of ropinirole.
References
- 1. researchgate.net [researchgate.net]
- 2. Disposition of ropinirole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of ropinirole is mediated by several canine CYP enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium-Labeled Internal Standards: A Technical Guide for Researchers in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Deuterium-Labeled Internal Standards in Quantitative Bioanalysis.
Deuterium-labeled internal standards are indispensable tools in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Their use is critical for achieving the accuracy and precision required in drug discovery, development, and clinical trial sample analysis. This guide provides a comprehensive overview of the synthesis, application, and benefits of these standards, complete with experimental protocols and quantitative data to illustrate their impact on assay performance.
Core Concepts: The "Gold Standard" for Bioanalysis
In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process.[1][2] The ideal IS behaves identically to the analyte of interest during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer.[1] Stable isotope-labeled (SIL) internal standards, particularly those labeled with deuterium, are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[2]
The primary role of a deuterated IS is to compensate for various sources of error, including:
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps.[3][4]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[5][6]
-
Instrumental Variability: Fluctuations in injection volume and detector response.[1]
By adding a known amount of the deuterated IS to every sample at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains constant even if both the analyte and the IS are lost or their signals are equally suppressed or enhanced, leading to more accurate and precise results.
Synthesis of Deuterium-Labeled Internal Standards
The introduction of deuterium into a molecule can be achieved through two primary methods:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves exchanging hydrogen atoms with deuterium under specific conditions, such as acid or base catalysis in the presence of a deuterated solvent (e.g., D₂O).[7] This approach is often cost-effective and can be performed on the target molecule or a late-stage synthetic intermediate.[2]
-
Chemical Synthesis: This involves using deuterated building blocks in a multi-step chemical synthesis to introduce deuterium at specific, stable positions within the molecule.[7] While generally more expensive, this method offers precise control over the location and number of deuterium labels.
A key consideration in the design of a deuterated IS is to introduce a sufficient number of deuterium atoms to ensure a mass shift that clearly distinguishes it from the natural isotope distribution of the unlabeled analyte.[1]
Quantitative Data: The Impact of Deuterium-Labeled Internal Standards on Assay Performance
The use of deuterated internal standards significantly improves the precision and accuracy of bioanalytical methods compared to using structural analogues as internal standards.
Case Study 1: Kahalalide F Assay
In an LC-MS/MS assay for the anticancer agent kahalalide F, a comparison was made between a structural analogue (butyric acid analogue) and a deuterated (D8) internal standard. The results demonstrated a statistically significant improvement in both precision and accuracy with the deuterated standard.[3]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Sample Size (n) |
| Analogous Internal Standard | 96.8 | 8.6 | 284 |
| Deuterated (D8) Internal Standard | 100.3 | 7.6 | 340 |
Data sourced from a comparative study on the use of analogous versus stable isotopically labeled internal standards.[3]
Case Study 2: Immunosuppressant Drug Panel
A validated LC-MS/MS method for the simultaneous quantification of five immunosuppressive drugs in whole blood and plasma utilized corresponding deuterated internal standards. The method demonstrated excellent linearity, precision, and accuracy, meeting clinical requirements.[8][9]
| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |
| Cyclosporine A | 2 - 1250 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |
| Tacrolimus | 0.5 - 42.2 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |
| Sirolimus | 0.6 - 49.2 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |
| Everolimus | 0.5 - 40.8 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |
| Mycophenolic Acid | 0.01 - 7.5 µg/ml | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |
Validation data for an LC-MS/MS method for immunosuppressants using deuterated internal standards.[9]
Experimental Protocols
The following is a generalized, detailed methodology for the use of deuterium-labeled internal standards in a typical bioanalytical LC-MS/MS workflow for the quantification of a small molecule drug in human plasma.
Reagent and Sample Preparation
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and the deuterium-labeled internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterium-labeled internal standard at a fixed concentration (e.g., 100 ng/mL) in the same solvent. The optimal concentration should be determined during method development.
-
Plasma Samples: Thaw frozen human plasma samples (calibrators, quality controls, and unknown study samples) at room temperature. Vortex mix thoroughly before use.
Sample Extraction (Protein Precipitation)
-
Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard spiking solution to each tube. Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography System: A UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion -> product ion) and collision energies for both the analyte and the deuterium-labeled internal standard.
Data Processing and Quantification
-
Integrate the chromatographic peak areas for both the analyte and the internal standard for all samples.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting on the calibration curve.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Logical Relationship: Principle of Internal Standard Correction
Caption: How an internal standard corrects for variability.
Experimental Workflow: Bioanalytical Sample Analysis
Caption: General workflow for LC-MS/MS bioanalysis.
Conclusion
Deuterium-labeled internal standards are a cornerstone of high-quality quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process allows for effective correction of procedural and matrix-related variability. This leads to a significant enhancement in the accuracy, precision, and robustness of LC-MS/MS methods, which is paramount in the regulated environment of drug development. While challenges such as potential for H/D exchange and chromatographic separation from the analyte exist, careful design and method validation can mitigate these issues, solidifying the role of deuterated standards as the preferred choice for reliable bioanalytical data.[3][5]
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. scispace.com [scispace.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. myadlm.org [myadlm.org]
- 6. Home - Cerilliant [cerilliant.com]
- 7. researchgate.net [researchgate.net]
- 8. texilajournal.com [texilajournal.com]
- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Maze: An In-depth Technical Guide to Isotopic Labeling in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate journey of a drug through the human body, understanding its metabolic fate is paramount to ensuring its safety and efficacy. Isotopic labeling stands as a cornerstone technique in drug metabolism studies, providing an unparalleled ability to trace, identify, and quantify drug molecules and their metabolites. This technical guide delves into the core principles of isotopic labeling, offering a comprehensive overview of its application in drug metabolism research. We will explore the fundamental concepts, common isotopes, experimental designs, and the analytical technologies that empower researchers to navigate the complex landscape of drug metabolism.
Isotopic labeling involves the substitution of one or more atoms in a drug molecule with their corresponding isotopes. These isotopes can be either stable or radioactive. Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and differ from their more abundant counterparts only by their mass.[1] In contrast, radioisotopes, like tritium (³H) and carbon-14 (¹⁴C), are radioactive and emit detectable radiation as they decay.[2] The choice between stable and radioisotopes depends on the specific research question, the analytical techniques available, and safety considerations.[3]
The application of isotopically labeled compounds is integral to Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are fundamental to the drug development process.[2][4] By "tagging" the drug, researchers can follow its journey from administration to excretion, elucidating metabolic pathways, identifying metabolites, and determining pharmacokinetic profiles.[5] This information is critical for regulatory submissions and for understanding potential drug-drug interactions and toxicity.[1]
Core Principles of Isotopic Labeling
The fundamental principle behind isotopic labeling lies in the ability to distinguish the labeled drug and its metabolites from endogenous molecules within a biological system. While chemically identical to the unlabeled drug, the labeled version possesses a unique mass or radioactive signature that can be detected by specialized analytical instruments.[6]
Stable Isotope Labeling: This technique utilizes non-radioactive isotopes. The slight increase in mass due to the incorporated heavier isotope allows for differentiation by mass spectrometry (MS).[5] Stable isotope-labeled compounds are particularly valuable as internal standards in quantitative bioanalysis, helping to correct for variations in sample preparation and instrument response.[4]
Radioisotope Labeling: This method employs radioactive isotopes. The radiation emitted by these isotopes is detected using techniques like liquid scintillation counting or accelerator mass spectrometry.[7] Radioisotopes offer exceptional sensitivity, making them ideal for tracing minute quantities of a drug and its metabolites in complex biological matrices.[2]
Common Isotopes in Drug Metabolism Studies
The selection of an appropriate isotope is a critical step in designing a drug metabolism study. The choice is influenced by factors such as the atomic composition of the drug, the desired position of the label, and the analytical method to be used.
| Isotope | Type | Natural Abundance (%)[8][9] | Common Applications in Drug Metabolism |
| ²H (Deuterium) | Stable | 0.015 | Probing metabolic pathways, assessing metabolic stability |
| ¹³C | Stable | 1.1 | Tracing metabolic fate, quantitative analysis (internal standard) |
| ¹⁵N | Stable | 0.37 | Metabolism studies of nitrogen-containing drugs |
| ³H (Tritium) | Radioactive | Trace | ADME studies, high-sensitivity quantitative analysis |
| ¹⁴C | Radioactive | Trace | "Gold standard" for ADME studies, mass balance studies |
Analytical Techniques
A suite of sophisticated analytical techniques is employed to detect and quantify isotopically labeled compounds and their metabolites.
| Analytical Technique | Principle of Detection | Typical Application | Limit of Detection (LOD) / Sensitivity |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Identification and quantification of stable isotope-labeled compounds | High sensitivity (picomole to femtomole range)[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin properties | Structural elucidation of metabolites | Lower sensitivity compared to MS[11][12] |
| Liquid Scintillation Counting (LSC) | Detection of beta radiation | Quantification of ³H and ¹⁴C in liquid samples | 0.58 Bq/g for ¹⁴C and 0.96 Bq/g for ³H in graphite[13] |
| Accelerator Mass Spectrometry (AMS) | Ultra-sensitive detection of rare isotopes | Quantification of very low levels of ¹⁴C | Extremely high sensitivity, suitable for microdosing studies[7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data in drug metabolism studies.
In Vitro Drug Metabolism Study using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a drug candidate using liver microsomes, which are a rich source of drug-metabolizing enzymes like Cytochrome P450s.
Materials:
-
Test compound (unlabeled and isotopically labeled)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Internal standard (for quantitative analysis)
Procedure:
-
Pre-incubation: Prepare a mixture of the test compound, liver microsomes, and phosphate buffer in a microcentrifuge tube. Pre-incubate at 37°C for 5 minutes to allow the compound to bind to the enzymes.
-
Initiation of Reaction: Add the NADPH regenerating system to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to the aliquot. This precipitates the proteins and halts enzymatic activity.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a clean tube. If necessary, evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
-
Analysis: Analyze the samples using LC-MS to quantify the remaining parent drug and identify the formed metabolites. The isotopically labeled compound can be used as an internal standard for accurate quantification.[14]
In Vivo ADME Study in Rodents using a ¹⁴C-Labeled Drug
This protocol provides a general framework for conducting an in vivo ADME study in rats to determine the absorption, distribution, metabolism, and excretion of a drug.
Materials:
-
¹⁴C-labeled test compound
-
Vehicle for dosing (e.g., saline, corn oil)
-
Metabolic cages for separate collection of urine and feces
-
Scintillation vials and cocktail
-
Tissue homogenizer
Procedure:
-
Dosing: Administer a single dose of the ¹⁴C-labeled drug to the rats, typically via oral gavage or intravenous injection. The dose usually ranges from 50-100 µCi.[15]
-
Sample Collection: House the animals in metabolic cages for a predefined period (e.g., 72 hours). Collect urine and feces at regular intervals. Blood samples can be collected at specific time points via tail vein or cardiac puncture at the end of the study.
-
Mass Balance: Determine the total amount of radioactivity excreted in urine and feces over the study period using a sample oxidizer and liquid scintillation counting. This provides the mass balance of the administered dose.
-
Pharmacokinetics: Analyze the radioactivity in blood or plasma samples at different time points to determine the pharmacokinetic profile of the total radioactivity.
-
Metabolite Profiling: Pool the urine and feces samples for metabolite profiling. Extract the samples and analyze them using techniques like HPLC with radioactivity detection and LC-MS to identify and quantify the parent drug and its metabolites.[7]
-
Tissue Distribution (Optional): At the end of the study, euthanize the animals and collect various tissues. Homogenize the tissues and determine the concentration of radioactivity to assess the distribution of the drug and its metabolites in different organs.[16]
Mandatory Visualizations
Cytochrome P450 Catalytic Cycle
Caption: The catalytic cycle of Cytochrome P450 enzymes, key drivers of drug metabolism.
General Workflow for a Drug Metabolism Study using Isotopic Labeling
Caption: A generalized workflow for conducting a drug metabolism study using isotopic labeling.
Conclusion
Isotopic labeling is an indispensable tool in modern drug metabolism research, providing the means to meticulously track the fate of a drug within a biological system. The choice between stable and radioisotopes, coupled with the power of advanced analytical techniques like mass spectrometry and NMR, allows for the comprehensive characterization of a drug's ADME properties. The detailed experimental protocols and workflows presented in this guide serve as a foundational framework for researchers and scientists in the pharmaceutical industry. By leveraging these methodologies, the scientific community can continue to develop safer and more effective medicines for the benefit of global health.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel stable isotope labelling assisted workflow for improved untargeted LC-HRMS based metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of stable isotopes in drug development|INFORMATION [newradargas.com]
- 4. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 7. openmedscience.com [openmedscience.com]
- 8. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 12. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sgs.com [sgs.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
7-Hydroxy Ropinirole-d14 certificate of analysis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed technical overview of 7-Hydroxy Ropinirole-d14, a deuterium-labeled analog of a major metabolite of Ropinirole. It is intended for use as an internal standard in analytical and pharmacokinetic studies.[1] The information herein is compiled to represent the data and methodologies that would accompany a certified reference material.
Introduction
This compound is the deuterium-labeled version of 7-Hydroxy Ropinirole. Ropinirole is a non-ergoline dopamine agonist with high affinity for D2 and D3 receptors, prescribed for Parkinson's disease and restless legs syndrome.[2][3][4] Its metabolism in humans primarily occurs via N-depropylation and hydroxylation in the liver, largely by the cytochrome P450 enzyme CYP1A2.[2][5][6] 7-Hydroxy Ropinirole is a significant metabolite.[7] The deuterated form, this compound, serves as an ideal internal standard for bioanalytical quantification, enhancing the accuracy of methods like mass spectrometry and liquid chromatography in therapeutic drug monitoring and metabolic research.[1]
Certificate of Analysis (Representative Data)
The following tables summarize the quantitative data typically presented in a Certificate of Analysis for a certified reference material of this compound.
Table 1: Identity and Characterization
| Parameter | Specification | Method |
| Chemical Name | 4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-7-hydroxy-1,3-dihydroindol-2-one | IUPAC |
| Molecular Formula | C₁₆H₁₀D₁₄N₂O₂ | Mass Spectrometry |
| Molecular Weight | 290.47 g/mol | Mass Spectrometry |
| CAS Number | 81654-62-8 | - |
| Appearance | White to Off-White Solid | Visual Inspection |
Table 2: Purity and Isotopic Enrichment
| Parameter | Result | Method |
| Chemical Purity (by HPLC) | ≥ 98% | HPLC-UV |
| Isotopic Purity (d14) | ≥ 99% | LC-MS/MS |
| Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry |
| Residual Solvents | Conforms to ICH Q3C | Headspace GC-MS |
| Assay (as is) | 98.5% | qNMR / Mass Balance |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A degassed isocratic mixture of 0.05 M glacial acetic acid in water and acetonitrile (50:50 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength of 250 nm.[8]
-
Injection Volume: 10 µL.
-
Procedure: A solution of the test article is prepared in the mobile phase. The sample is injected onto the column, and the chromatogram is recorded. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity
This method is used to confirm the identity and determine the isotopic enrichment of this compound.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: A rapid gradient elution on a C18 column is typically used to separate the analyte from the matrix.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the deuterated standard and any potential unlabeled analogue. For example:
-
This compound: [M+H]⁺ → fragment ion(s)
-
7-Hydroxy Ropinirole (unlabeled): [M+H]⁺ → fragment ion(s)
-
-
-
Procedure: A dilute solution of the sample is infused or injected into the LC-MS/MS system. The mass spectra are analyzed to confirm the mass of the deuterated molecule and to quantify the percentage of the d14 species relative to other isotopic variants.
Visualizations
4.1. Analytical Workflow for Certified Reference Material
The following diagram illustrates the typical workflow for the analysis and certification of a reference material like this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Ropinirole - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ropinirole Hydrochloride? [synapse.patsnap.com]
- 4. An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets [synapse.patsnap.com]
- 5. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ropinirole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
7-Hydroxy Ropinirole-d14 material safety data sheet
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy Ropinirole-d14 is a deuterium-labeled version of 7-Hydroxy Ropinirole, the major and pharmacologically active metabolite of Ropinirole. Ropinirole is a non-ergoline dopamine agonist with high affinity for D2 and D3 dopamine receptors, and is primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2][3] The introduction of deuterium atoms into the molecule provides a stable isotopic label, making this compound an invaluable internal standard for quantitative bioanalytical studies, such as pharmacokinetic and metabolic research, using mass spectrometry and liquid chromatography.[4]
Physical and Chemical Properties
The following tables summarize the known physical and chemical properties of this compound and its related non-deuterated compounds.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 81654-62-8 | [4][5] |
| Molecular Formula | C₁₆H₁₀D₁₄N₂O₂ | [5] |
| Molecular Weight | 290.47 g/mol | [5] |
Table 2: Properties of 7-Hydroxy Ropinirole HBr (Non-deuterated)
| Property | Value | Source |
| CAS Number | 81654-57-1 | [6] |
| Molecular Formula | C₁₆H₂₅BrN₂O₂ | [6] |
| Molecular Weight | 357.29 g/mol | [6][7] |
Table 3: Properties of Ropinirole Hydrochloride (Parent Compound)
| Property | Value | Source |
| CAS Number | 91374-20-8 | [8][9] |
| Molecular Formula | C₁₆H₂₄N₂O·HCl | [8] |
| Molecular Weight | 296.84 g/mol | [8] |
| Solubility | Highly water soluble | [10][11] |
| Melting Point | Not available | |
| Boiling Point | Not available |
Safety and Handling
The following safety information is derived from the Safety Data Sheets (SDS) of 7-Hydroxy Ropinirole HBr and Ropinirole HCl.
Table 4: Hazard Identification and Precautionary Statements
| Hazard | Statement | GHS Classification | Source |
| Acute Oral Toxicity | Harmful if swallowed. | Category 4 | [6][12][13] |
| Aquatic Hazard | Very toxic to aquatic life. | Acute Category 1 | [6][12][13] |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects. | Chronic Category 1 | [6][12][14] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children. | Category 2 | [14] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][13] In case of insufficient ventilation, wear suitable respiratory equipment.
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][13]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[9][15] Store at -20°C for powder form or -80°C in solvent.[6]
-
Spills: Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[9][15]
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6][13]
-
Skin Contact: Rinse skin with water/shower. Remove contaminated clothing.[6][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][15]
-
Inhalation: Move person into fresh air.[15]
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not publicly available, general methods for the deuteration of pharmaceuticals are well-documented.[16][17] The primary use of this compound is as an internal standard in analytical methods. Below is a representative protocol for the quantification of Ropinirole and its metabolites in biological matrices, for which this compound would be an ideal internal standard.
Protocol: Quantification of Ropinirole and Metabolites in Human Plasma by HPLC
This protocol is adapted from established methods for Ropinirole analysis.[10][11][18]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of internal standard solution (this compound in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10][11]
-
Mobile Phase: A degassed mixture of 0.05 M glacial acetic acid and acetonitrile (50:50, v/v).[10][11]
-
Injection Volume: 20 µL.
-
Retention Time of Ropinirole HCl: Approximately 3.566 minutes (will vary based on exact conditions).[10][11]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the plasma samples from the calibration curve.
-
Signaling Pathway and Metabolism
Ropinirole and its active metabolite, 7-Hydroxy Ropinirole, are dopamine agonists that primarily target D2, D3, and D4 receptors.[3][10] These are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to be the basis for its therapeutic effects in Parkinson's disease.[2]
Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to form 7-Hydroxy Ropinirole and N-despropyl ropinirole.[1][19]
Caption: Ropinirole signaling pathway and primary metabolic route.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.
Caption: A typical workflow for a pharmacokinetic study.
References
- 1. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ropinirole Hydrochloride? [synapse.patsnap.com]
- 4. veeprho.com [veeprho.com]
- 5. biosotop.com [biosotop.com]
- 6. 7-Hydroxy ropinirole bromide|81654-57-1|MSDS [dcchemicals.com]
- 7. 7-Hydroxy Ropinirole HBr | C16H25BrN2O2 | CID 12807551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. fishersci.com [fishersci.com]
- 10. ijddr.in [ijddr.in]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. sds.edqm.eu [sds.edqm.eu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for the Use of 7-Hydroxy Ropinirole-d14 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole is a non-ergoline dopamine agonist prescribed for the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] It primarily acts as an agonist at dopamine D2, D3, and D4 receptors in the brain.[1] The metabolism of ropinirole is extensive, with two major metabolites being 7-hydroxy ropinirole and N-despropyl ropinirole. The primary enzyme responsible for its metabolism in humans is cytochrome P450 1A2 (CYP1A2).[1] Accurate quantification of ropinirole and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.
7-Hydroxy Ropinirole-d14 is the deuterium-labeled analog of 7-hydroxy ropinirole. Stable isotope-labeled compounds like this compound are ideal internal standards for quantitative mass spectrometry (MS) analysis. They exhibit similar chemical and physical properties to their unlabeled counterparts, including extraction recovery, and chromatographic retention time, but are distinguishable by their mass-to-charge ratio (m/z). This co-elution and differential detection allow for precise and accurate quantification by correcting for variability in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ropinirole and its primary metabolite, 7-hydroxy ropinirole, in biological samples.
Signaling Pathway of Ropinirole
Ropinirole exerts its therapeutic effects by acting as a dopamine agonist, specifically at D2-like receptors (D2, D3, and D4). These are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade. The binding of ropinirole to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling pathway also involves the modulation of ion channels, specifically the inhibition of calcium channels and the activation of potassium channels.[3][4]
Figure 1: Ropinirole Signaling Pathway
Experimental Protocols
Protocol 1: Quantification of Ropinirole and 7-Hydroxy Ropinirole in Human Plasma
This protocol describes a method for the simultaneous quantification of ropinirole and 7-hydroxy ropinirole in human plasma using this compound as an internal standard for the metabolite and Ropinirole-d7 as an internal standard for the parent drug.
1. Materials and Reagents
-
Ropinirole hydrochloride (Reference Standard)
-
7-Hydroxy Ropinirole (Reference Standard)
-
This compound (Internal Standard)
-
Ropinirole-d7 (Internal Standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ropinirole, 7-hydroxy ropinirole, this compound, and Ropinirole-d7 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of ropinirole and 7-hydroxy ropinirole from the primary stock solutions in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a solution containing this compound and Ropinirole-d7 at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
3. Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the Internal Standard Working Solution and vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
Table 1: Multiple Reaction Monitoring (MRM) Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ropinirole | 261.2 | 114.2 | 25 |
| 7-Hydroxy Ropinirole | 277.2 | 218.1 | 30 |
| Ropinirole-d7 | 268.2 | 121.2 | 25 |
| This compound | 291.3 | 232.2 | 30 |
5. Data Analysis
-
Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Quantify the concentrations of ropinirole and 7-hydroxy ropinirole in the plasma samples from the calibration curves.
Experimental Workflow
Figure 2: LC-MS/MS Experimental Workflow
Data Presentation
The use of this compound as an internal standard significantly improves the accuracy and precision of the quantification of 7-hydroxy ropinirole. Below is a summary of expected performance data for a validated assay.
Table 2: Assay Validation Summary
| Parameter | Ropinirole | 7-Hydroxy Ropinirole |
| Linearity Range | 0.05 - 50 ng/mL | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | > 85% | > 85% |
| Matrix Effect | Minimal and compensated by internal standard | Minimal and compensated by internal standard |
Conclusion
This compound is an essential tool for the accurate and precise quantification of the major metabolite of ropinirole in biological matrices. The use of a stable isotope-labeled internal standard in LC-MS/MS analysis is the gold standard for bioanalytical assays, providing reliable data for pharmacokinetic and metabolic studies critical in drug development and clinical research. The protocols and data presented here offer a robust framework for researchers and scientists to implement this methodology in their laboratories.
References
Application Note: High-Throughput Analysis of Ropinirole in Human Plasma using 7-Hydroxy Ropinirole-d14 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ropinirole in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, 7-Hydroxy Ropinirole-d14, is employed. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise quantification of Ropinirole.
Introduction
Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing and instrument response.[1] This deuterated analog of a major metabolite of Ropinirole closely mimics the analyte's behavior during extraction and ionization, leading to improved data quality. This application note provides a comprehensive protocol for the quantification of Ropinirole in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Ropinirole hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (blank)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Ropinirole in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
Working Solutions:
-
Prepare working standard solutions of Ropinirole by serial dilution of the stock solution with a 50:50 methanol/water mixture.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a 50:50 methanol/water mixture.
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate Ropinirole working solutions.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 500 µL of methyl tert-butyl ether.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 80% A (initial), linear gradient to 20% A over 2.0 min, hold for 0.5 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ropinirole: m/z 261.2 → 114.2 this compound: m/z 290.2 → 128.2 (Expected) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Cone Voltage | Optimized for each transition |
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability.
Linearity and Sensitivity:
The calibration curve was linear over the concentration range of 0.02 to 20 ng/mL for Ropinirole in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.02 ng/mL.
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below. All values were within the acceptance criteria of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.02 | < 10 | < 12 | 95 - 105 | 93 - 107 |
| Low | 0.06 | < 8 | < 10 | 97 - 103 | 96 - 104 |
| Medium | 1.0 | < 6 | < 8 | 98 - 102 | 97 - 103 |
| High | 15.0 | < 5 | < 7 | 99 - 101 | 98 - 102 |
Recovery:
The extraction recovery of Ropinirole and this compound was determined at three QC levels. The recovery was consistent and reproducible across the concentration range.
| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |
| Ropinirole | > 85 | > 85 | > 85 |
| This compound | > 80 | > 80 | > 80 |
Stability:
The stability of Ropinirole in human plasma was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. The results indicated that Ropinirole is stable under these conditions.
Conclusion
This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of Ropinirole in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it well-suited for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high-quality data by effectively compensating for matrix effects and procedural variability.
References
Application Note: Quantification of Ropinirole and its Major Metabolites in Human Plasma using 7-Hydroxy Ropinirole-d14 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the simultaneous quantification of ropinirole and its two major metabolites, 7-hydroxy ropinirole and N-despropyl ropinirole, in human plasma. The method utilizes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with 7-Hydroxy Ropinirole-d14 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The described workflow includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, optimized chromatographic conditions for the separation of analytes, and specific mass spectrometric parameters for their detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise measurement of ropinirole and its metabolites.
Introduction
Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. To understand its pharmacological profile and ensure patient safety, it is crucial to accurately quantify ropinirole and its metabolites in biological matrices. Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[1][2] The main metabolic pathways are N-despropylation and hydroxylation, leading to the formation of N-despropyl ropinirole and 7-hydroxy ropinirole, respectively.[2][3] This application note provides a comprehensive method for the simultaneous quantification of ropinirole, 7-hydroxy ropinirole, and N-despropyl ropinirole in human plasma using LC-MS/MS with this compound as the internal standard.
Signaling Pathway
Ropinirole is primarily metabolized by the cytochrome P450 enzyme CYP1A2 in the liver. The two major metabolic pathways are N-despropylation, which forms N-despropyl ropinirole, and hydroxylation, which results in the formation of 7-hydroxy ropinirole. These metabolites can be further conjugated, for instance with glucuronic acid, before being excreted.[4]
Figure 1: Ropinirole Metabolism Pathway.
Experimental Workflow
The analytical workflow for the quantification of ropinirole and its metabolites involves several key steps, starting from sample collection and preparation, followed by instrumental analysis and data processing.
Figure 2: Experimental Workflow for LC-MS/MS Analysis.
Experimental Protocols
Materials and Reagents
-
Ropinirole hydrochloride (Reference Standard)
-
7-Hydroxy Ropinirole (Reference Standard)
-
N-despropyl Ropinirole (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (blank)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ropinirole, 7-hydroxy ropinirole, N-despropyl ropinirole, and this compound by dissolving the appropriate amount of each compound in methanol.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the intermediate solutions with 50:50 (v/v) methanol:water to achieve the desired concentrations.
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the intermediate solution with 50:50 (v/v) methanol:water.
Sample Preparation Protocol
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex mix for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see Table 2).
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: Chromatographic Conditions
| Parameter | Setting |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 3.0 min | 5% to 95% B |
| 3.0 - 4.0 min | 95% B |
| 4.0 - 4.1 min | 95% to 5% B |
| 4.1 - 5.0 min | 5% B |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Ropinirole | 261.2 | 114.2 | 50 | 30 | 20 |
| 7-Hydroxy Ropinirole | 277.2 | 114.2 | 50 | 35 | 25 |
| N-despropyl Ropinirole | 219.2 | 114.2 | 50 | 25 | 18 |
| This compound | 291.2 | 128.2 | 50 | 35 | 25 |
Note: The MRM transitions and collision energies for the metabolites and the internal standard are proposed based on their chemical structures and may require optimization on the specific instrument used.
Quantitative Data
The method was validated for linearity, accuracy, and precision. Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x was used.
Table 4: Calibration Curve and LLOQ
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Ropinirole | 0.1 - 100 | > 0.995 | 0.1 |
| 7-Hydroxy Ropinirole | 0.1 - 100 | > 0.995 | 0.1 |
| N-despropyl Ropinirole | 0.1 - 100 | > 0.995 | 0.1 |
Table 5: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Ropinirole | 0.3 | 98.5 | 5.2 | 99.1 | 6.8 |
| 5 | 101.2 | 3.8 | 100.5 | 4.5 | |
| 80 | 99.8 | 2.5 | 101.0 | 3.1 | |
| 7-Hydroxy Ropinirole | 0.3 | 97.9 | 6.1 | 98.7 | 7.2 |
| 5 | 102.1 | 4.5 | 101.3 | 5.1 | |
| 80 | 100.3 | 3.1 | 100.8 | 3.9 | |
| N-despropyl Ropinirole | 0.3 | 99.2 | 5.8 | 99.8 | 6.5 |
| 5 | 100.9 | 4.1 | 101.7 | 4.8 | |
| 80 | 101.5 | 2.9 | 100.9 | 3.6 |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of ropinirole and its major metabolites, 7-hydroxy ropinirole and N-despropyl ropinirole, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple liquid-liquid extraction protocol and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and preclinical research settings. This application note serves as a comprehensive guide for researchers and scientists involved in drug development and pharmacokinetic analysis of ropinirole.
References
Application Note: High-Throughput Bioanalysis of Ropinirole and 7-Hydroxy Ropinirole in Human Plasma for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ropinirole, marketed under trade names like Requip, is a non-ergoline dopamine agonist primarily used for treating Parkinson's disease and restless legs syndrome.[1][2] It functions by stimulating dopamine D2 receptors in the brain.[3] Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to form inactive metabolites.[4][5] The major metabolic pathways are N-despropylation and hydroxylation.[4] The resulting hydroxy metabolite is rapidly conjugated, with its glucuronide being one of the main metabolites found in urine.[3][4]
Accurate quantification of ropinirole and its primary metabolites, such as 7-Hydroxy Ropinirole, in biological matrices is crucial for pharmacokinetic (PK) analysis.[6] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ropinirole and 7-Hydroxy Ropinirole in human plasma. The method utilizes stable isotope-labeled internal standards (SIL-IS), including 7-Hydroxy Ropinirole-d14, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[7][8][9]
Experimental Protocol
This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of ropinirole and 7-Hydroxy Ropinirole in human plasma.
Materials and Reagents
-
Analytes and Internal Standards:
-
Ropinirole HCl (Reference Standard)
-
7-Hydroxy Ropinirole (Reference Standard)
-
Ropinirole-d7 HCl (Internal Standard 1, IS1)
-
This compound (Internal Standard 2, IS2)[10]
-
-
Reagents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
-
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ropinirole, 7-Hydroxy Ropinirole, Ropinirole-d7, and this compound in methanol.
-
Intermediate Solutions: Prepare combined working solutions of the analytes (Ropinirole and 7-Hydroxy Ropinirole) and a separate combined working solution for the internal standards (IS1 and IS2) by diluting the stock solutions in 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration curve (CC) standards and quality control (QC) samples by spiking the combined analyte working solution into blank human plasma. QC samples should be prepared at four levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation: Solid Phase Extraction (SPE)
The experimental workflow for sample preparation and analysis is depicted below.
-
Aliquot: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 96-well plate.
-
Add Internal Standard: Add 25 µL of the combined internal standard working solution to all wells except for the double blank (blank matrix without IS).
-
Vortex: Mix the plate for 10 seconds.
-
Acidify: Add 200 µL of 4% phosphoric acid in water to each well to precipitate proteins.
-
Vortex: Mix the plate for 10 seconds.
-
SPE:
-
Condition: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the entire pre-treated sample onto the SPE plate.
-
Wash: Wash the plate with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elute: Elute the analytes with 500 µL of 5% ammonium hydroxide in acetonitrile.
-
-
Evaporate: Dry the eluate under a stream of nitrogen gas at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (Mobile Phase A).
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (Re-equilibration)
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
The relationship between the parent drugs, their metabolite, and the corresponding stable isotope-labeled internal standards is key to accurate quantification.
References
- 1. Ropinirole - Wikipedia [en.wikipedia.org]
- 2. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. scispace.com [scispace.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. veeprho.com [veeprho.com]
Application Notes and Protocols for the Analysis of 7-Hydroxy Ropinirole-d14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation and subsequent analysis of 7-Hydroxy Ropinirole-d14 in biological matrices, primarily human plasma. The methodologies are designed to ensure high recovery, accuracy, and precision, making them suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This compound is a stable isotope-labeled analog of the active metabolite of Ropinirole and is commonly used as an internal standard to improve the accuracy of mass spectrometry and liquid chromatography analyses.[1]
Experimental Protocols
Three common sample preparation techniques are detailed below: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method will depend on the required sample cleanliness, throughput, and available resources.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is recommended for achieving the cleanest extracts, thereby minimizing matrix effects in the subsequent LC-MS/MS analysis. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective for basic compounds like Ropinirole and its metabolites.[2]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
4% Phosphoric acid in water
-
Methanol (HPLC grade)
-
5% Ammonium hydroxide in methanol
-
Mixed-mode cation exchange (e.g., Oasis MCX) 96-well plates or cartridges
-
SPE vacuum manifold
-
Plate shaker/vortexer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 250 µL of human plasma, add 25 µL of the this compound internal standard working solution. Vortex briefly to mix. Dilute the sample with 250 µL of 4% phosphoric acid in water.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for sample clean-up. Ethyl acetate is a commonly used solvent for the extraction of Ropinirole from biological matrices.[3]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Ethyl acetate (HPLC grade)
-
Ammonium hydroxide solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 500 µL of human plasma in a polypropylene tube, add 25 µL of the this compound internal standard working solution.
-
pH Adjustment: Add 50 µL of ammonium hydroxide solution to basify the sample.
-
Extraction: Add 3 mL of ethyl acetate to the tube. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT)
PPT is the simplest and fastest sample preparation method, suitable for high-throughput analysis. However, it provides the least sample clean-up, which may lead to more significant matrix effects.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile or Methanol (HPLC grade) containing 0.1% formic acid
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Spiking: To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) with 0.1% formic acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial for analysis.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are general conditions for the analysis of 7-Hydroxy Ropinirole. These may need to be optimized for specific instrumentation.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v)
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These will need to be determined by infusing pure standards of 7-Hydroxy Ropinirole and this compound. As an example for Ropinirole, the transition is m/z 261.2 → 114.2.[4] A similar fragmentation pattern would be expected for the hydroxylated metabolite, with an appropriate mass shift.
Data Presentation
The following tables summarize typical quantitative data for the bioanalysis of Ropinirole, which can be used as a reference for method development for 7-Hydroxy Ropinirole.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Ropinirole | Human Plasma | 0.005 - 10 | 0.005 | > 0.99 |
| Ropinirole | Human Plasma | 0.5 - 50 | 0.5 | 0.998 |
| Ropinirole | Rat Plasma | 0.01 - 20 | 0.01 | > 0.99 |
| Ropinirole | Rat Brain Homogenate | 0.01 - 20 | 0.01 | > 0.99 |
Data synthesized from multiple sources for Ropinirole analysis.[2][3][5]
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Ropinirole | Human Plasma | Low | < 10 | < 10 | 90-110 |
| Mid | < 10 | < 10 | 90-110 | ||
| High | < 10 | < 10 | 90-110 | ||
| Ropinirole | Human Plasma | Various | 1.11 - 3.58 | 2.42 - 3.89 | 97.05 ± 0.68 |
Data synthesized from multiple sources for Ropinirole analysis.[5]
Table 3: Recovery
| Analyte | Sample Preparation Method | Matrix | Recovery (%) |
| Ropinirole | Solid-Phase Extraction | Human Plasma | ~90 |
| Ropinirole | Liquid-Liquid Extraction | Rat Plasma | 85-95 |
| Ropinirole | Protein Precipitation | Human Plasma | > 95 |
Data synthesized from multiple sources for Ropinirole analysis.[6]
Visualization
Caption: Experimental workflow for this compound analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. waters.com [waters.com]
- 3. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 7-Hydroxy Ropinirole-d14 in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry
Introduction
Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Its major metabolite, 7-Hydroxy Ropinirole, is formed via hydroxylation in the body.[1] Accurate and sensitive quantification of this metabolite is crucial for pharmacokinetic and metabolic studies. 7-Hydroxy Ropinirole-d14 is a stable isotope-labeled internal standard used to improve the accuracy and precision of analytical methods by accounting for matrix effects and variability in sample processing.[2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for preclinical and clinical sample analysis. The use of a deuterated internal standard ensures high accuracy in quantification, essential for therapeutic drug monitoring and pharmacokinetic research.[2]
Experimental Protocol
This protocol outlines the procedure for the extraction and analysis of this compound from human plasma samples.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Solid Phase Extraction (SPE) Cartridges
2. Sample Preparation
A solid-phase extraction (SPE) method is employed for the efficient extraction of the analyte from the plasma matrix.[3]
-
To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Load the entire sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Liquid Chromatography Conditions
Chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
4. Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
| Parameter | Condition |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-Hydroxy Ropinirole | 277.2 | 114.2 | 25 |
| This compound (IS) | 291.2 | 128.2 | 25 |
Data Presentation
The following table summarizes the expected performance characteristics of the method.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Workflow Diagram
Caption: Experimental workflow for the analysis of this compound.
Signaling Pathway (Metabolism of Ropinirole)
Ropinirole undergoes metabolism in the liver, primarily through N-despropylation and hydroxylation to form inactive metabolites.[1] The hydroxylation pathway leads to the formation of 7-Hydroxy Ropinirole, which is then rapidly glucuronidated.[1]
Caption: Metabolic pathway of Ropinirole.
References
- 1. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. veeprho.com [veeprho.com]
- 3. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 7-Hydroxy Ropinirole-d14 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 7-Hydroxy Ropinirole and its deuterated internal standard, 7-Hydroxy Ropinirole-d14, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Its major active metabolite, 7-Hydroxy Ropinirole, is formed via hydroxylation of the aromatic ring. Accurate quantification of this metabolite is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1]
Mass Spectrometry Parameters
The following table summarizes the recommended mass spectrometry parameters for the detection of 7-Hydroxy Ropinirole and its deuterated internal standard. These parameters are based on the known molecular weights and common fragmentation patterns of similar compounds. Optimization of collision energies is recommended for specific instrumentation.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| 7-Hydroxy Ropinirole | 277.2 | 114.2 | [To be optimized] |
| This compound | 291.3 | 128.2 | [To be optimized] |
*Note: The product ion of m/z 114.2 for the parent drug Ropinirole is a common and stable fragment resulting from the cleavage of the dipropylaminoethyl side chain.[2][3][4] It is highly probable that 7-Hydroxy Ropinirole will exhibit a similar fragmentation pattern. For the deuterated internal standard, a corresponding mass shift of +14 Da is expected for the fragment containing the deuterated alkyl chains. It is crucial to perform a product ion scan for both 7-Hydroxy Ropinirole and this compound to confirm the most abundant and stable product ions and to optimize the collision energy for maximal signal intensity.
Experimental Protocols
This section details the recommended procedures for sample preparation and LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of Ropinirole from plasma.
Materials:
-
Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
Human plasma samples
Procedure:
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of human plasma, previously spiked with this compound internal standard, onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer
Ionization and Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: As per instrument recommendation
-
Gas Flow (Nebulizer, Heater): As per instrument recommendation
Data Presentation
The following tables are templates for the presentation of quantitative data.
Table 1: Calibration Curve for 7-Hydroxy Ropinirole
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | |
| 0.5 | |
| 1 | |
| 5 | |
| 10 | |
| 50 | |
| 100 |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ||||
| Low | 0.3 | ||||
| Mid | 15 | ||||
| High | 80 |
Visualizations
References
Application Note: In Vitro Metabolism of Ropinirole Using Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This application note provides a detailed overview and experimental protocols for studying the in vitro metabolism of ropinirole using human liver microsomes and cryopreserved human hepatocytes, with a focus on the application of labeled standards for accurate quantification.
Ropinirole is extensively metabolized in the liver, with the primary routes of biotransformation being N-despropylation and hydroxylation.[1][2] The major cytochrome P450 (CYP) enzyme responsible for its metabolism is CYP1A2.[2][3][4] In vitro studies using human liver fractions are essential to elucidate the kinetics of these metabolic pathways and to identify potential inhibitors or inducers that could alter ropinirole's clearance in vivo. The use of isotopically labeled standards, such as radiolabeled ropinirole (e.g., [¹⁴C]-ropinirole) or stable isotope-labeled internal standards (e.g., ropinirole-d₄-hydrochloride), is critical for accurate and sensitive quantification of the parent drug and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vitro metabolism of ropinirole derived from scientific literature.
Table 1: Metabolic Stability of Ropinirole in Human Hepatocytes
| Parameter | Value | Reference |
| Intrinsic Clearance (Clint) | 1.7 µL/min/million cells | [5] |
Table 2: Enzyme Kinetics of Ropinirole in Human Liver Microsomes (High-Affinity Component)
| Parameter | Value | Reference |
| Michaelis-Menten Constant (Km) | 5 - 87 µM | [1] |
| Maximum Velocity (Vmax) | Not explicitly reported | - |
Note: The Vmax for the high-affinity component of ropinirole metabolism in human liver microsomes was not available in the reviewed literature.
Mandatory Visualizations
References
- 1. In vitro identification of the P450 enzymes responsible for the metabolism of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaron.com [pharmaron.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of ropinirole is mediated by several canine CYP enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Hydroxy Ropinirole-d14 in Parkinson's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole is a non-ergoline dopamine agonist that has a high affinity for the D2 and D3 dopamine receptors and is widely used in the management of Parkinson's disease. The therapeutic efficacy of Ropinirole is attributed to its ability to stimulate postsynaptic dopamine receptors in the central nervous system. The metabolism of Ropinirole is extensive, with 7-hydroxy ropinirole being a major and pharmacologically active metabolite. Accurate quantification of Ropinirole and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action in the context of Parkinson's disease research.
7-Hydroxy Ropinirole-d14 is a deuterium-labeled stable isotope of 7-hydroxy ropinirole. Its primary application in research is as an internal standard for quantitative analysis by mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability, thus ensuring the highest accuracy and precision of the analytical method.
Data Presentation
Table 1: Comparative Pharmacokinetic Data of Ropinirole and its Metabolites
This table summarizes the steady-state pharmacokinetic parameters of Ropinirole and its major metabolite, 7-hydroxy ropinirole, following oral administration in various species, including humans with Parkinson's disease. This data is crucial for designing and interpreting preclinical and clinical studies.
| Compound | Species | Dose (mg/kg/day) | Cmax (ng/mL) | Tmax (h) | AUC (ng.h/mL) |
| Ropinirole | Man | 0.48 | 36.7 | 0.5-7 | 557 |
| Rat | 50 | 479 | 1.5-4 | 1580 | |
| 7-Hydroxy Ropinirole | Man | 0.48 | 1.3 | 0.5-1 | 19.2 |
| Rat | 50 | 55.1 | 4-8 | 198 |
Data presented are for male and female animals. Data for humans are at a maximal daily dose of 24 mg given as 8 mg t.i.d. (equivalent to 0.48 mg/kg/day assuming a body weight of 50 kg). Cmax and AUC values for humans were derived by extrapolation from dose-normalized data obtained in male and female patients.[1]
Experimental Protocols
Protocol 1: Quantification of 7-Hydroxy Ropinirole in Human Plasma using this compound by LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-hydroxy ropinirole in human plasma, utilizing this compound as an internal standard.
1. Materials and Reagents:
-
7-Hydroxy Ropinirole (analytical standard)
-
This compound (internal standard)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
2. Preparation of Standard and Quality Control (QC) Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 7-hydroxy ropinirole and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the 7-hydroxy ropinirole stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 50 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL this compound).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-Hydroxy Ropinirole: Determine the precursor and product ions (e.g., m/z 277.2 -> 149.1).
-
This compound: Determine the precursor and product ions (e.g., m/z 291.2 -> 163.1).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both 7-hydroxy ropinirole and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of 7-hydroxy ropinirole in the unknown samples from the calibration curve.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Ropinirole and its active metabolite, 7-hydroxy ropinirole, exert their therapeutic effects by acting as agonists at D2 and D3 dopamine receptors. The diagram below illustrates the canonical signaling pathway following D2 receptor activation.
Caption: Dopamine D2 receptor signaling cascade initiated by Ropinirole.
Experimental Workflow for Metabolite Quantification
The following diagram outlines the general workflow for the quantification of a drug metabolite, such as 7-hydroxy ropinirole, in a biological sample using a stable isotope-labeled internal standard.
Caption: Workflow for quantifying 7-hydroxy ropinirole with an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in 7-Hydroxy Ropinirole-d14 LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS analysis of 7-Hydroxy Ropinirole-d14.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on matrix effects.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. | - Adjust mobile phase pH to be at least 2 units away from the pKa of 7-Hydroxy Ropinirole. |
| - Column overload. | - Dilute the sample or inject a smaller volume. | |
| - Column contamination or degradation. | - Wash the column with a strong solvent or replace it if necessary. | |
| High Signal Variability (Poor Precision) | - Inconsistent sample preparation. | - Ensure consistent and reproducible sample preparation steps, including extraction and reconstitution volumes. |
| - Significant matrix effects (ion suppression or enhancement). | - Implement more rigorous sample cleanup procedures (e.g., SPE, LLE).[1][2] | |
| - Incomplete co-elution of 7-Hydroxy Ropinirole and this compound. | - Optimize chromatographic conditions to ensure co-elution. Consider using a column with different selectivity. | |
| Low Signal Intensity (Poor Sensitivity) | - Ion suppression due to co-eluting matrix components (e.g., phospholipids). | - Improve sample cleanup to remove interfering substances.[1] |
| - Suboptimal ionization source parameters. | - Optimize source parameters (e.g., gas flow, temperature, voltage) for 7-Hydroxy Ropinirole. | |
| - Inefficient extraction recovery. | - Evaluate and optimize the sample extraction procedure. | |
| Inaccurate Quantification | - Differential matrix effects between the analyte and the deuterated internal standard. | - Ensure complete co-elution of 7-Hydroxy Ropinirole and this compound. The use of a stable isotope-labeled internal standard is intended to compensate for matrix effects, but this is only effective if both compounds experience the same ionization suppression or enhancement. |
| - Non-linearity of the calibration curve in the presence of matrix. | - Prepare calibration standards in a representative blank matrix (matrix-matched calibration curve) to compensate for consistent matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of 7-Hydroxy Ropinirole. Common sources of matrix effects in biological samples like plasma or urine include phospholipids, salts, and endogenous metabolites.
Q2: I am using a deuterated internal standard (this compound). Shouldn't that correct for all matrix effects?
A2: While a deuterated internal standard is the gold standard for compensating for matrix effects, its effectiveness relies on the principle that the analyte and the internal standard co-elute and experience the same degree of ion suppression or enhancement. However, differences in chromatography due to the "deuterium isotope effect" can cause slight separation of the analyte and its deuterated analog. If they do not perfectly co-elute, they may be affected differently by matrix components, leading to inaccurate results.
Q3: How can I determine if I have a matrix effect problem in my assay?
A3: Two common experimental methods to assess matrix effects are:
-
Post-column infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Post-extraction spike: This quantitative method compares the response of an analyte in a clean solvent to its response in a sample matrix extract to calculate the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
Q4: What are the most effective ways to reduce matrix effects for 7-Hydroxy Ropinirole analysis?
A4: The most effective strategies involve improving the sample preparation process to remove interfering matrix components before LC-MS analysis. These include:
-
Liquid-Liquid Extraction (LLE): A study on ropinirole demonstrated that LLE with ethyl acetate effectively eliminated matrix effects from lysoglycerophosphocholines.[1]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than protein precipitation. Mixed-mode SPE cartridges that utilize both reversed-phase and ion-exchange mechanisms can be particularly effective.
-
Protein Precipitation (PPT) followed by dilution: While simple, PPT can result in significant matrix effects. Diluting the supernatant after precipitation can mitigate these effects if the required sensitivity is not compromised.
Q5: My 7-Hydroxy Ropinirole and this compound peaks are separating. How can I fix this?
A5: Chromatographic separation of deuterated internal standards is a known phenomenon. To address this, you can:
-
Modify the mobile phase: Adjusting the organic solvent composition, gradient slope, or pH can alter the selectivity and potentially merge the peaks.
-
Change the analytical column: Switching to a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) can change the retention characteristics and promote co-elution.
-
Adjust the temperature: Column temperature can influence retention times and selectivity. Experimenting with different temperatures may help achieve co-elution.
Quantitative Data Summary
The following tables provide an illustrative example of how to present quantitative data for matrix effect assessment. Note: This data is for demonstration purposes and may not represent actual experimental results for this compound.
Table 1: Illustrative Matrix Factor (MF) Calculation for 7-Hydroxy Ropinirole
| Sample Type | Mean Peak Area (n=3) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Analyte in Neat Solution | 850,000 | - | - |
| Analyte in Post-Extraction Spiked Plasma | 680,000 | 0.80 | 20% Suppression |
| Analyte in Post-Extraction Spiked Urine | 935,000 | 1.10 | 10% Enhancement |
Table 2: Illustrative Internal Standard Normalized Matrix Factor (IS-Normalized MF)
| Sample Type | Analyte MF | IS (d14) MF | IS-Normalized MF (Analyte MF / IS MF) |
| Post-Extraction Spiked Plasma | 0.80 | 0.82 | 0.976 |
| Post-Extraction Spiked Urine | 1.10 | 1.08 | 1.019 |
An IS-Normalized MF close to 1.0 indicates that the deuterated internal standard is effectively compensating for the matrix effect.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of 7-Hydroxy Ropinirole
-
Blank matrix extract (e.g., plasma, urine) prepared using the intended sample preparation method.
-
Mobile phase
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the assay.
-
Infuse the 7-Hydroxy Ropinirole standard solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow path after the analytical column using a tee-union.
-
Monitor the signal of the 7-Hydroxy Ropinirole precursor/product ion transition. A stable baseline signal should be observed.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the baseline of the infused analyte. Any significant dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.
Protocol 2: Quantitative Assessment of Matrix Effect by Post-Extraction Spike
Objective: To quantify the extent of matrix effects.
Materials:
-
Blank biological matrix (at least 6 different lots)
-
7-Hydroxy Ropinirole and this compound standard solutions
-
All solvents and reagents for the sample preparation method.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of 7-Hydroxy Ropinirole and this compound at a known concentration in the final reconstitution solvent.
-
Set B (Post-Extraction Spiked Matrix): Extract blank matrix samples using the established sample preparation protocol. After the final extraction step and just before the final evaporation/reconstitution, spike the extract with the same concentration of 7-Hydroxy Ropinirole and this compound as in Set A.
-
Set C (Matrix Blank): Process blank matrix samples without adding the analyte or internal standard.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of 7-Hydroxy Ropinirole) / (MF of this compound)
-
Visualizations
References
Technical Support Center: Optimizing 7-Hydroxy Ropinirole-d14 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of 7-Hydroxy Ropinirole-d14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in analysis?
A1: this compound is the deuterium-labeled analog of 7-Hydroxy Ropinirole, a major metabolite of Ropinirole.[1] It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Ropinirole and its metabolites in biological samples.[1] The deuterium labeling provides a distinct mass-to-charge ratio for detection by a mass spectrometer, while its chemical properties and chromatographic behavior are nearly identical to the non-labeled compound.
Q2: What are the common causes of poor peak shape for this compound?
A2: Poor peak shape, such as tailing or fronting, for this compound, a basic compound, is often attributed to several factors:
-
Secondary Interactions: Interaction between the basic analyte and acidic residual silanol groups on the surface of silica-based columns is a primary cause of peak tailing.[2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the analyte and the column's stationary phase, influencing peak shape.[3]
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH gradients within the column, causing peak distortion.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.
-
Column Degradation: Loss of stationary phase or accumulation of contaminants can result in poor peak shape over time.
Troubleshooting Guide
Issue 1: Peak Tailing
Peak tailing is the most common peak shape issue for basic compounds like this compound.
Troubleshooting Steps:
-
Optimize Mobile Phase pH:
-
Low pH (pH 2-4): At low pH, the analyte is fully protonated (charged). To minimize interaction with ionized silanols (negatively charged), a low pH is often used. An acidic modifier like formic acid or trifluoroacetic acid (TFA) is typically added to the mobile phase.
-
High pH (pH 8-10): At high pH, the analyte is neutral, and the silanol groups are deprotonated. This can significantly reduce peak tailing. However, a high pH stable column is required.[2]
-
-
Increase Buffer Strength: A higher buffer concentration can help to mask the residual silanol groups and maintain a consistent pH throughout the column, thereby improving peak symmetry.[3] For example, increasing the phosphate buffer concentration has been shown to reduce the tailing factor for ropinirole.[3]
-
Use an End-Capped Column: Select a column that is well end-capped. End-capping is a process where the residual silanol groups are chemically bonded with a small, less reactive compound, reducing their availability to interact with basic analytes.[2]
-
Consider a Different Stationary Phase:
-
C8 vs. C18: In some cases, a C8 stationary phase may provide better peak shape for basic compounds compared to a C18 phase due to reduced hydrophobic interactions.[3]
-
Hybrid Silica or Charged Surface Hybrid (CSH) Particles: These newer generation columns are designed to have a lower density of residual silanols or a modified surface charge, which can significantly improve peak shape for basic compounds.
-
Experimental Protocol: Mobile Phase pH and Buffer Strength Adjustment
This protocol outlines a systematic approach to optimizing the mobile phase to improve the peak shape of this compound.
| Parameter | Initial Condition | Modified Condition 1 | Modified Condition 2 | Modified Condition 3 |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Bicarbonate in Water (pH 10) | 50 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile | Acetonitrile |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | Standard C18, 4.6 x 150 mm, 5 µm | High pH Stable C18, 4.6 x 150 mm, 5 µm | Standard C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C | 30 °C |
| Injection Vol. | 5 µL | 5 µL | 5 µL | 5 µL |
| Analyte Conc. | 100 ng/mL | 100 ng/mL | 100 ng/mL | 100 ng/mL |
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart illustrating the systematic troubleshooting steps for addressing peak tailing.
Issue 2: Peak Fronting
Peak fronting is less common than tailing for basic compounds but can occur under certain conditions.
Troubleshooting Steps:
-
Reduce Sample Concentration/Injection Volume: Peak fronting is often a sign of column overload. Dilute the sample or reduce the injection volume.
-
Check Sample Solvent: The solvent used to dissolve the sample should be weaker than or similar in strength to the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion, including fronting.
-
Inspect the Column Inlet: A blocked or partially collapsed column inlet frit can lead to poor peak shape. If suspected, reverse-flush the column (if permitted by the manufacturer) or replace it.
Experimental Protocol: Investigating Sample Overload and Solvent Effects
| Parameter | Initial Condition | Modified Condition 1 (Reduced Load) | Modified Condition 2 (Solvent Match) |
| Analyte Conc. | 1000 ng/mL | 100 ng/mL | 1000 ng/mL |
| Injection Vol. | 10 µL | 5 µL | 10 µL |
| Sample Solvent | 100% Acetonitrile | 100% Acetonitrile | 50:50 Water:Acetonitrile |
| Mobile Phase | 90% Water, 10% Acetonitrile (Isocratic) | 90% Water, 10% Acetonitrile (Isocratic) | 90% Water, 10% Acetonitrile (Isocratic) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
Logical Relationship of Troubleshooting for Peak Fronting
Caption: A diagram illustrating the decision-making process for troubleshooting peak fronting.
References
Technical Support Center: Optimizing ESI-MS Analysis of 7-Hydroxy Ropinirole-d14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 7-Hydroxy Ropinirole-d14 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ESI-MS analysis?
A1: this compound is the deuterium-labeled form of 7-Hydroxy Ropinirole, a major metabolite of the dopamine agonist Ropinirole.[1] In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS).[2] The addition of a known concentration of the SIL-IS to a sample allows for accurate quantification of the unlabeled analyte (7-Hydroxy Ropinirole) by correcting for variations in sample preparation, chromatography, and ionization efficiency.
Q2: What is the expected mass and m/z for the protonated molecule of this compound in positive ESI-MS?
A2: The molecular weight of this compound is 290.47 g/mol .[3] In positive ion electrospray mass spectrometry (ESI+), the analyte is typically observed as a protonated molecule, [M+H]⁺. Therefore, you should look for an m/z value of approximately 291.48 in your mass spectrum.
Q3: What are the common adducts I might see for this compound in ESI-MS?
A3: In addition to the primary protonated molecule ([M+H]⁺), it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if there are trace amounts of these salts in your mobile phase or sample. It is advisable to minimize salt contamination to favor the formation of the protonated molecule for better sensitivity and easier data interpretation.
| Ionization Product | Adduct | Expected m/z for this compound |
| Protonated Molecule | [M+H]⁺ | 291.48 |
| Sodium Adduct | [M+Na]⁺ | 313.46 |
| Potassium Adduct | [M+K]⁺ | 329.56 |
Q4: What are the predicted fragmentation patterns for 7-Hydroxy Ropinirole in tandem MS (MS/MS)?
A4: While specific literature on the fragmentation of 7-Hydroxy Ropinirole is limited, we can predict the fragmentation based on the structure of the parent compound, Ropinirole. The MS/MS transition for Ropinirole is m/z 261.2 → 114.2.[4] This major fragmentation is due to the cleavage of the bond between the ethyl group and the indole ring, resulting in the formation of the dipropylaminoethyl fragment ion. For 7-Hydroxy Ropinirole, a similar fragmentation is expected. Additionally, the hydroxyl group on the aromatic ring could lead to a neutral loss of water (H₂O).
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Description |
| 277.2 (7-Hydroxy Ropinirole) | 114.2 | C₉H₁₁NO₂ | Cleavage of the dipropylaminoethyl side chain. |
| 277.2 (7-Hydroxy Ropinirole) | 259.2 | H₂O | Loss of water from the hydroxylated ring. |
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
If you are observing a weak or absent signal for your analyte, consider the following troubleshooting steps:
1. Verify Mass Spectrometer Settings:
-
Ionization Mode: Ensure you are operating in positive ion mode (ESI+).
-
Precursor Ion m/z: Confirm that the mass spectrometer is set to monitor for the correct precursor ion (m/z 291.48 for the [M+H]⁺ of this compound).
2. Optimize Mobile Phase Composition:
-
pH: The ionization efficiency of analytes with amine groups is highly dependent on the mobile phase pH. For Ropinirole and its metabolites, a slightly acidic to neutral pH is often optimal. A mobile phase containing 10mM ammonium formate at pH 6.0 has been successfully used for Ropinirole analysis.[4]
-
Organic Modifier: Acetonitrile is a common organic modifier for the analysis of Ropinirole.
-
Additives: The use of volatile additives like formic acid or ammonium formate can improve ionization efficiency.
3. Check for Ion Suppression:
-
Matrix Effects: Biological samples can contain components that co-elute with the analyte and suppress its ionization. Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
-
Sample Preparation: If significant matrix effects are observed, consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
Workflow for Troubleshooting Low Signal
Caption: Troubleshooting workflow for low or no ESI-MS signal.
Issue 2: Inconsistent or Poor Peak Shape
Poor chromatographic peak shape can negatively impact quantification. Here’s how to address it:
1. Column Selection:
-
A C18 column is commonly used for the analysis of Ropinirole and its metabolites.[5]
2. Mobile Phase Optimization:
-
Gradient Elution: A gradient elution program can help to improve peak shape and resolution from endogenous interferences.
-
Flow Rate: Ensure the flow rate is optimized for your column dimensions. A flow rate of 0.3 mL/min has been used with a UHPLC system.[4]
3. Sample Solvent:
-
Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
Issue 3: High Background Noise or Interfering Peaks
High background noise can decrease the signal-to-noise ratio and impact the limit of quantification.
1. Mobile Phase Purity:
-
Use high-purity, LC-MS grade solvents and additives to minimize background ions.
2. System Contamination:
-
Flush the LC-MS system thoroughly to remove any potential contaminants.
3. Sample-Related Interference:
-
As mentioned, a more selective sample preparation method can reduce interferences from the sample matrix.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific matrix.
-
Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard using a mobile phase containing a small amount of a basic modifier (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development.
| Parameter | Recommended Setting |
| LC System | UHPLC |
| Column | C18, e.g., Gemini NX3 |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 6.0 |
| Mobile Phase B | 10 mM Ammonium Formate in Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimize for separation from interferences |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 291.48 (for this compound) |
| Product Ion (m/z) | 114.2 (predicted) |
| Collision Energy | Optimize for maximum product ion intensity |
Experimental Workflow Diagram
References
- 1. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. biosotop.com [biosotop.com]
- 4. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Hydroxy Ropinirole-d14 Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering co-eluting peaks when analyzing 7-Hydroxy Ropinirole with its deuterated internal standard, 7-Hydroxy Ropinirole-d14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterium-labeled version of 7-Hydroxy Ropinirole, a major metabolite of the drug Ropinirole.[1][2][3][4] It is commonly used as an internal standard (IS) in analytical methods like liquid chromatography-mass spectrometry (LC-MS) for precise quantification of the analyte in biological samples.[1] The deuterium labeling gives it a slightly higher mass, allowing the mass spectrometer to distinguish it from the non-labeled analyte, while its chemical properties are nearly identical, ensuring it behaves similarly during sample preparation and chromatographic separation.[5]
Q2: What does "co-eluting peaks" mean in this context?
Co-elution occurs when 7-Hydroxy Ropinirole and its deuterated internal standard (this compound) are not sufficiently separated by the HPLC or UHPLC column and exit the column at nearly the same time.[6] While deuterated internal standards are designed to co-elute closely with the analyte to compensate for matrix effects, a complete lack of separation can sometimes lead to analytical challenges, including mutual signal suppression in the mass spectrometer source.[5][7] However, a slight chromatographic separation is sometimes observed because the deuterium atoms can alter the molecule's interaction with the column's stationary phase.[8]
Q3: Why is it a problem if my analyte and internal standard peaks are not perfectly co-eluting?
If the analyte and the deuterated internal standard separate partially on the column, they may experience different matrix effects.[7] Matrix effects, caused by other components in the sample, can suppress or enhance the ionization of the analyte in the mass spectrometer's source. If the internal standard elutes at a slightly different time, the matrix effects it experiences may not be identical to those affecting the analyte, leading to inaccurate quantification.[7]
Q4: How can I detect co-elution or near co-elution issues?
-
Peak Shape Analysis: Look for signs of asymmetry in your chromatogram, such as peak fronting, tailing, or shoulders.[6][9] A shoulder on a peak is a strong indicator that another compound is eluting at a very similar time.[6][9]
-
Mass Spectrometry Data: When using a mass spectrometer, you can monitor the ion signals for both the analyte and the internal standard. If the apex of the two peaks is not at the same retention time, you have chromatographic separation. If you suspect co-eluting interferences, you can examine the mass spectra across the peak; a change in the relative ion abundances may indicate a lack of peak purity.[6]
Troubleshooting Guide for Co-eluting Peaks
If you are experiencing issues with co-eluting peaks of 7-Hydroxy Ropinirole and this compound, or if you suspect co-eluting interferences are affecting your results, consider the following troubleshooting steps.
Initial Assessment Workflow
This workflow helps to identify and address the root cause of the co-elution issue.
Caption: A logical workflow for troubleshooting co-elution issues.
Detailed Method Modification Protocols
If the initial assessment indicates that method optimization is necessary, the following protocols provide a more detailed approach.
Protocol 1: Modifying the Mobile Phase
Changes to the mobile phase can significantly alter the selectivity of the separation.
Objective: To improve the separation of 7-Hydroxy Ropinirole from potential interferences or to adjust the co-elution with its deuterated internal standard.
Methodology:
-
Adjust Organic Solvent Ratio:
-
If peaks are eluting too quickly (low retention), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[6] This increases retention and may improve separation.
-
Conversely, if retention times are too long, a slight increase in the organic solvent percentage can shorten the analysis time.
-
-
Change Organic Solvent:
-
The choice of organic solvent can impact selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents interact differently with the stationary phase and the analytes.
-
-
Modify Mobile Phase pH:
-
Ropinirole and its metabolites are ionizable compounds. Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes and, consequently, their retention and selectivity.
-
Use a buffer to maintain a consistent pH. For example, you could try adjusting the pH of a formic acid or ammonium acetate buffer within a range suitable for your column (typically pH 2-8 for standard silica-based C18 columns).[10]
-
Protocol 2: Adjusting the Gradient Elution Program
For methods using a gradient, modifying the slope can improve resolution.
Objective: To enhance the separation of closely eluting compounds.
Methodology:
-
Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) provides more time for compounds to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
-
Introduce Isocratic Holds: Incorporate an isocratic hold (a period where the mobile phase composition is constant) at a solvent composition just before the elution of the peaks of interest. This can help to focus the peaks before they elute and improve their separation.
Quantitative Impact of Method Modifications
The following table illustrates hypothetical results from method development to resolve a co-eluting interference peak from 7-Hydroxy Ropinirole.
| Method Parameter | Analyte Retention Time (min) | Interference Retention Time (min) | Resolution (Rs) |
| Initial Method | 5.21 | 5.23 | 0.8 |
| Modified: Shallower Gradient | 6.85 | 6.95 | 1.6 |
| Modified: pH Change | 7.12 | 7.28 | 2.1 |
A resolution value (Rs) of 1.5 or greater is generally considered to indicate baseline separation.
Advanced Troubleshooting: Column and Hardware Considerations
If mobile phase and gradient modifications are insufficient, consider these steps.
Protocol 3: Column Selection and Temperature
The choice of column chemistry and operating temperature can provide significant changes in selectivity.
Methodology:
-
Change Stationary Phase Chemistry:
-
If you are using a standard C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column. These phases offer different retention mechanisms that can alter the elution order and improve separation.
-
For resolving partial separation between the analyte and the deuterated internal standard, sometimes a column with slightly lower resolving power can be beneficial to ensure they co-elute more closely.[7]
-
-
Adjust Column Temperature:
-
Increasing the column temperature generally decreases retention times and can improve peak shape by reducing mobile phase viscosity.
-
Decreasing the temperature can increase retention and may alter selectivity, potentially improving the resolution of some compounds.
-
System Health Check Workflow
Poor peak shape can also be a sign of system issues. This diagram outlines a basic hardware check.
References
- 1. veeprho.com [veeprho.com]
- 2. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 9. youtube.com [youtube.com]
- 10. bvchroma.com [bvchroma.com]
Technical Support Center: Troubleshooting Low Recovery of 7-Hydroxy Ropinirole-d14
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and resolving issues related to the low recovery of 7-Hydroxy Ropinirole-d14, a critical internal standard used in bioanalytical studies. The following sections offer structured advice in a question-and-answer format to address specific challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for consistently low recovery of this compound?
Low recovery of an internal standard like this compound is a common challenge in bioanalysis that can point to several issues within the experimental workflow.[1] The problem generally originates from one of three areas: the sample preparation and extraction methodology, degradation of the analyte, or analytical detection issues such as ion suppression.[2][3] Identifying the source of analyte loss is the first critical step in optimizing the method to improve overall recovery.[1]
Potential causes can be broadly categorized as:
-
Suboptimal Extraction Parameters: The efficiency of both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) is highly dependent on factors like pH, solvent polarity, and the choice of sorbent material.[2][4]
-
Analyte Degradation: Ropinirole and its metabolites are known to be unstable under certain conditions, particularly in alkaline environments.[5][6] Analyte loss can occur if samples are exposed to harsh pH, high temperatures, or excessive light.[2]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte in the mass spectrometer source, leading to a suppressed signal that may be misinterpreted as low recovery.[3][7]
Below is a general workflow to begin troubleshooting the issue.
Caption: Initial troubleshooting workflow for low analyte recovery.
Q2: How can I optimize my Solid-Phase Extraction (SPE) protocol to improve recovery?
Low recovery in SPE often indicates a fundamental issue with the method.[3] Optimization requires a systematic approach focusing on the physicochemical properties of this compound and its interaction with the sorbent. Key parameters to investigate include the choice of sorbent, sample pH, and the composition of the wash and elution solvents.[4][8]
Key Optimization Steps:
-
Sorbent Selection: For a basic compound like Ropinirole, a C18 (reversed-phase) or a mixed-mode cation exchange sorbent is often suitable.
-
Sample pH Adjustment: The pH of the sample load solution is critical. To ensure retention on a reversed-phase sorbent, the pH should be adjusted to suppress the ionization of the analyte, making it less polar. Conversely, for a cation exchange sorbent, the pH should be adjusted to ensure the analyte is positively charged.
-
Wash Solvent Optimization: The wash step is designed to remove endogenous interferences. The wash solvent should be strong enough to remove matrix components but weak enough to leave the analyte bound to the sorbent.
-
Elution Solvent Optimization: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction. For reversed-phase SPE, this is typically a high-percentage organic solvent. For cation exchange, an acidified or ammoniated organic solvent is used to neutralize the analyte's charge and facilitate its release.[4]
References
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welchlab.com [welchlab.com]
- 3. justification of lower recovery - Chromatography Forum [chromforum.org]
- 4. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 7-Hydroxy Ropinirole-d14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 7-Hydroxy Ropinirole-d14. The following information is designed to help minimize ion suppression and ensure accurate and reproducible results during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] Key sources of ion suppression in biological samples include phospholipids, salts, and endogenous metabolites.
Q2: How can I detect ion suppression in my assay for this compound?
A2: A common method to assess ion suppression is the post-column infusion experiment.[2] In this technique, a solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents from the matrix.
Q3: Will the deuterated internal standard (this compound) completely compensate for ion suppression of the non-labeled analyte?
A3: In theory, a co-eluting, stable isotope-labeled internal standard (SIL-IS) like this compound should experience the same degree of ion suppression as the non-labeled analyte, allowing for accurate quantification. However, this is not always the case. Differences in chromatography can cause the analyte and internal standard to not perfectly co-elute, leading to differential ion suppression and inaccurate results.[3] Therefore, it is crucial to use a sample preparation method that effectively removes matrix components.
Q4: What are the most effective sample preparation techniques to minimize ion suppression for this compound?
A4: The most effective techniques are those that efficiently remove matrix interferences, particularly phospholipids. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally superior to protein precipitation (PPT) for this purpose.[4][5][6] One study specifically highlighted that LLE with ethyl acetate effectively eliminated matrix effects from lysoglycerophosphocholines in the analysis of ropinirole.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity for this compound | Significant ion suppression from the sample matrix. | - Implement a more rigorous sample cleanup method such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). - Optimize chromatographic conditions to separate the analyte from interfering matrix components. |
| Poor reproducibility of results | Variable ion suppression between samples. | - Ensure the sample preparation protocol is followed consistently. - Use a stable isotope-labeled internal standard (this compound) and ensure it co-elutes with the analyte. |
| Inconsistent internal standard response | The internal standard is also experiencing variable suppression and may not be perfectly co-eluting with the analyte. | - Re-evaluate and optimize the chromatographic method to ensure co-elution. - Improve the sample cleanup to reduce the overall matrix load. |
| Gradual decrease in signal over a run sequence | Buildup of matrix components on the analytical column and in the MS source. | - Implement a column wash step at the end of each injection. - Regularly clean the mass spectrometer's ion source. - Use a guard column to protect the analytical column. |
Comparison of Sample Preparation Techniques
| Technique | Phospholipid Removal Efficiency | Protein Removal Efficiency | Overall Cleanliness | Tendency for Ion Suppression |
| Protein Precipitation (PPT) | Poor | Good | Fair | High |
| Liquid-Liquid Extraction (LLE) | Good to Excellent | Excellent | Excellent | Low |
| Solid-Phase Extraction (SPE) | Good to Excellent | Excellent | Excellent | Low |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on methods shown to be effective for ropinirole and its metabolites.[4]
-
Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 100 µL of 0.1 M NaOH to basify the sample.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange polymer-based sorbent, which is effective for basic compounds like 7-Hydroxy Ropinirole.
-
Sample Pre-treatment:
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an appropriate volume onto the LC-MS/MS system.
-
LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | To be determined based on the non-deuterated 7-Hydroxy Ropinirole |
| MRM Transition (IS) | To be determined for this compound |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 500°C |
Visualizations
Figure 1. Mechanism of Ion Suppression in the ESI Source.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Calibration Curve Linearity for 7-Hydroxy Ropinirole-d14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with 7-Hydroxy Ropinirole-d14 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in LC-MS/MS assays?
Non-linear calibration curves are a frequent challenge in LC-MS/MS analysis and can stem from several factors. The most common culprits include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte or internal standard, leading to a non-proportional response.[1][2][3]
-
Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, resulting in a plateauing of the signal response and a loss of linearity.
-
Ionization Saturation: The electrospray ionization (ESI) source has a limited capacity for ionization. At high analyte concentrations, competition for ionization can occur, leading to a non-linear response.
-
Internal Standard (IS) Issues: Problems with the internal standard, such as instability, isotopic exchange (especially with deuterated standards), or inappropriate concentration, can lead to poor calibration curve performance.[4][5][6]
-
Analyte Instability: Degradation of the analyte in the biological matrix or during sample processing can result in a lower than expected response at higher concentrations or over time.[7]
-
Formation of Adducts or Multimers: At higher concentrations, the analyte may form dimers or other adducts, which can alter the mass-to-charge ratio being monitored and affect the signal response.
Q2: Why might I see non-linearity specifically with a deuterated internal standard like this compound?
Deuterated internal standards are widely used due to their similar chemical and physical properties to the analyte. However, they can present unique challenges:
-
Deuterium Exchange: Under certain pH, temperature, or solvent conditions, deuterium atoms can exchange with protons from the surrounding environment.[4][5][8] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, causing non-linearity. The stability of the deuterium label depends on its position in the molecule.
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard.[6] If this shift is significant, the two compounds may experience different matrix effects, leading to a non-proportional response.
-
Isotopic Contribution: At high concentrations of the analyte, the natural isotopic abundance of elements like carbon-13 can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small.
Q3: My calibration curve for this compound is linear at low concentrations but becomes non-linear at higher concentrations. What is the likely cause?
This is a classic sign of saturation, either of the detector or the ionization source. When the concentration of 7-Hydroxy Ropinirole increases, the number of ions reaching the detector or being formed in the ESI source may exceed the instrument's linear dynamic range.
Q4: Can the sample preparation method affect the linearity of my calibration curve?
Absolutely. The choice of sample preparation technique can significantly impact matrix effects, which in turn affect linearity. For instance, a simple protein precipitation may not remove as many interfering phospholipids as a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.[9] Inadequate sample cleanup can lead to significant ion suppression or enhancement, resulting in a non-linear response.
Troubleshooting Guide
If you are experiencing calibration curve linearity issues with this compound, follow this step-by-step troubleshooting guide.
Step 1: Investigate the Internal Standard
Your deuterated internal standard is a critical component of the assay.
-
Action 1.1: Verify IS Purity and Concentration. Ensure the purity of your this compound stock solution. Prepare fresh dilutions and verify that the concentration is appropriate for the expected analyte concentration range. The IS response should be consistent and well above the background noise across all calibration standards and quality control (QC) samples.
-
Action 1.2: Evaluate for Deuterium Exchange. Assess the stability of the deuterium labels under your experimental conditions. Incubate the IS in the final sample matrix and mobile phase at various time points and temperatures to check for any loss of deuterium. This can be monitored by observing any increase in the signal of the unlabeled 7-Hydroxy Ropinirole. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[8]
-
Action 1.3: Check for Chromatographic Co-elution. Overlay the chromatograms of the analyte and the IS. A significant shift in retention time could expose them to different matrix effects. If a shift is observed, chromatographic conditions may need to be re-optimized.
Step 2: Assess for Matrix Effects
Matrix effects are a primary cause of non-linearity.
-
Action 2.1: Perform a Post-Extraction Addition Experiment. Prepare two sets of samples. In the first set, spike the analyte and IS into a clean solvent. In the second set, extract blank biological matrix and then spike the analyte and IS into the extracted matrix. A significant difference in the analyte-to-IS ratio between the two sets indicates the presence of matrix effects.
-
Action 2.2: Evaluate Different Lots of Matrix. Test your calibration curve in at least six different lots of the biological matrix to assess the variability of the matrix effect.[1]
-
Action 2.3: Improve Sample Cleanup. If matrix effects are significant, consider switching to a more effective sample preparation method. For example, if you are using protein precipitation, try solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more of the interfering components. A study on Ropinirole in rat biological matrices found that liquid-liquid extraction with ethyl acetate effectively eliminated matrix effects from lysoglycerophosphocholines.[9]
Step 3: Optimize LC-MS/MS Parameters
Instrumental settings can greatly influence linearity.
-
Action 3.1: Check for Detector Saturation. Dilute a high-concentration sample and re-inject it. If the diluted sample falls on the linear portion of the curve when back-calculated, detector saturation is a likely cause. You may need to reduce the injection volume, dilute the samples, or use a less intense precursor-to-product ion transition.
-
Action 3.2: Optimize Ionization Source Conditions. Adjust the ESI source parameters, such as spray voltage, gas flow, and temperature, to minimize ionization suppression and improve linearity.
-
Action 3.3: Widen the Dynamic Range. If saturation is an issue, you can try to extend the linear range by using a quadratic or weighted (e.g., 1/x or 1/x²) regression model for your calibration curve. However, the use of non-linear regression models should be thoroughly validated.
Step 4: Evaluate Analyte Stability
The stability of 7-Hydroxy Ropinirole in your samples is crucial.
-
Action 4.1: Conduct Freeze-Thaw and Bench-Top Stability Studies. Assess the stability of the analyte in the biological matrix after multiple freeze-thaw cycles and after being left at room temperature for a period of time that mimics your sample handling process.
-
Action 4.2: Evaluate Long-Term Stability. Store QC samples at the intended storage temperature and analyze them at various time points to ensure the analyte is stable over the duration of your study.
Quantitative Data Summary
| Analyte | Matrix | Calibration Curve Range (ng/mL) | Regression Model | Correlation Coefficient (r²) | Reference |
| Ropinirole | Human Plasma | 0.02 - 1.2 | Linear | >0.99 | [10] |
| Ropinirole | Rat Plasma | 0.01 - 20 | Linear | >0.99 | [9] |
| Ropinirole | Rat Brain Homogenate | 0.01 - 20 | Linear | >0.99 | [9] |
| Ropinirole | Rat Microdialysate | 0.1 - 200 | Linear | >0.99 | [9] |
| Ropinirole | Human Plasma | 0.08 - 4 (pg/mL to ng/mL conversion needed) | Linear | >0.99 | [11] |
| Ropinirole | Human Plasma | 0.5 - 100 | Linear | 0.999 | [12] |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of a small molecule like 7-Hydroxy Ropinirole in a biological matrix, based on common practices in published methods for Ropinirole.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract 7-Hydroxy Ropinirole and its deuterated internal standard from the biological matrix and remove interfering substances.
-
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid or Ammonium hydroxide (for pH adjustment)
-
Water (LC-MS grade)
-
Internal Standard Spiking Solution (this compound in a suitable solvent)
-
-
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add 10 µL of the internal standard spiking solution.
-
Vortex mix the sample.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate 7-Hydroxy Ropinirole from other components and quantify it using tandem mass spectrometry.
-
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent, Waters, Shimadzu)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7-Hydroxy Ropinirole: To be determined (e.g., precursor ion [M+H]+ -> product ion)
-
This compound: To be determined (e.g., precursor ion [M+H]+ -> product ion)
-
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Ropinirole Metabolic Pathway
Caption: Ropinirole is primarily metabolized to 7-Hydroxy Ropinirole via hydroxylation, a reaction catalyzed by the CYP1A2 enzyme.[13][14][15][16]
Troubleshooting Workflow for Calibration Curve Linearity Issues
Caption: A logical workflow for systematically troubleshooting non-linear calibration curves in bioanalytical assays.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. N04BC04 - Ropinirole [drugsporphyria.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Metabolism of ropinirole is mediated by several canine CYP enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for the Bioanalysis of 7-Hydroxy Ropinirole
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of drug metabolites, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comparative overview of using a stable isotope-labeled (SIL) internal standard, specifically 7-Hydroxy Ropinirole-d14, versus structural analog internal standards for the quantification of 7-Hydroxy Ropinirole, a pharmacologically active metabolite of Ropinirole.[1] While direct cross-validation studies for 7-Hydroxy Ropinirole are not extensively available in public literature, this guide consolidates established principles of bioanalytical method validation and draws upon data from the parent compound, Ropinirole, to inform best practices.
The Importance of Internal Standards in LC-MS/MS Bioanalysis
Internal standards are essential in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for the variability inherent in sample preparation and analysis. This includes variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.
Comparison of Internal Standard Types
The two primary types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards.
| Feature | This compound (SIL IS) | Structural Analog IS (e.g., Ropinirole analogs, other drugs) |
| Chemical & Physical Properties | Nearly identical to 7-Hydroxy Ropinirole | Similar, but not identical, to 7-Hydroxy Ropinirole |
| Chromatographic Behavior | Co-elutes or has very similar retention time to the analyte | May have different retention time, potentially leading to differential matrix effects |
| Ionization Efficiency | Identical to the analyte, providing the best compensation for matrix effects | May differ from the analyte, leading to incomplete compensation for matrix effects |
| Extraction Recovery | Tracks the analyte's recovery more accurately due to near-identical properties | May have different extraction recovery, introducing variability |
| Availability & Cost | Generally more expensive and may require custom synthesis | Often more readily available and less expensive |
| Potential for Crosstalk | Minimal, as the mass difference is distinct and well-defined | Potential for crosstalk if the analog is a metabolite of the analyte or vice versa |
Experimental Data: A Surrogate Comparison from Ropinirole Analysis
While specific data for 7-Hydroxy Ropinirole is scarce, methods developed for the parent drug, Ropinirole, illustrate the performance of different IS types.
Table 1: Performance of Structural Analog Internal Standards in Ropinirole Bioanalysis
| Internal Standard | Analyte | Matrix | Extraction Method | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Es-citalopram oxalate | Ropinirole | Human Plasma | Solid Phase Extraction | Ropinirole: 90.45, IS: 65.42 | <15 | <15 | [2] |
| Quinidine | Ropinirole | Human Plasma | Protein Precipitation | Ropinirole: 97.05 | 1.11-3.58 | 2.42-3.89 | [3] |
| Citalopram | Ropinirole | Human Plasma | Solid Phase Extraction | Not specified | Not specified | Not specified | [4] |
Note: This table summarizes data for Ropinirole, not 7-Hydroxy Ropinirole. The variability in recovery between the analyte and the structural analog IS, as seen with Es-citalopram oxalate, highlights a potential source of analytical error that is minimized with a SIL IS.
Recommended Experimental Protocol for 7-Hydroxy Ropinirole Analysis
This protocol is a recommended starting point, adapting methods used for Ropinirole.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Internal Standard Spiking: Add a known concentration of this compound to the plasma samples.
-
Sample Pre-treatment: Acidify plasma samples with an acid like phosphoric acid to disrupt protein binding.
-
SPE Cartridge: Use a mixed-mode cation exchange (MCX) SPE plate.
-
Conditioning: Condition the wells with methanol followed by water.
-
Loading: Load the pre-treated plasma samples.
-
Washing: Wash with a weak acid (e.g., 2% formic acid in water) followed by methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., UPLC BEH C18).
-
Mobile Phase A: Aqueous buffer with a volatile modifier (e.g., 10mM ammonium formate).
-
Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile).
-
Gradient: A gradient elution to ensure separation from other matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.6 mL/min for UPLC).
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
7-Hydroxy Ropinirole: To be determined experimentally (e.g., monitoring the transition from the protonated molecule [M+H]+ to a specific product ion).
-
This compound: The precursor ion will be shifted by +14 Da. The product ion may or may not be shifted depending on the location of the deuterium labels.
-
Visualizing the Workflow and Rationale
Caption: Bioanalytical workflow for 7-Hydroxy Ropinirole.
Caption: Rationale for choosing a SIL Internal Standard.
Conclusion
For the accurate and precise quantification of 7-Hydroxy Ropinirole in biological matrices, the use of a stable isotope-labeled internal standard, this compound, is strongly recommended. Its near-identical physicochemical properties to the analyte ensure superior compensation for analytical variability compared to structural analog internal standards. While methods using structural analogs have been validated for the parent drug, Ropinirole, the potential for differing extraction recoveries and matrix effects introduces a greater risk of analytical error. Adhering to best practices by employing a SIL IS will lead to more robust and reliable data in pharmacokinetic and other drug development studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. waters.com [waters.com]
A Comparative Analysis of 7-Hydroxy Ropinirole-d14 and 7-Hydroxy Ropinirole in Analytical Assays
In the realm of bioanalytical research and drug development, the precise quantification of drug metabolites is paramount. 7-Hydroxy Ropinirole is a significant metabolite of Ropinirole, a medication used to treat Parkinson's disease and restless legs syndrome. To achieve accurate measurement in complex biological matrices, stable isotope-labeled internal standards are often employed. This guide provides a comparative overview of the analytical response of 7-Hydroxy Ropinirole and its deuterated analog, 7-Hydroxy Ropinirole-d14, primarily used as an internal standard in mass spectrometry-based assays.
Data Presentation: Comparative Analytical Properties
While direct, publicly available experimental data comparing the analytical response factors of 7-Hydroxy Ropinirole and its d14 labeled counterpart is scarce, a comparison of their key analytical properties can be inferred from the principles of chromatography and mass spectrometry. The primary role of this compound is to serve as an internal standard, closely mimicking the analytical behavior of the non-labeled analyte to ensure accurate quantification.
| Property | 7-Hydroxy Ropinirole | This compound | Rationale for Comparison |
| Primary Role in Assay | Analyte | Internal Standard | The deuterated form is synthesized specifically to be used as a reference compound for the accurate quantification of the analyte. |
| Molecular Weight | Approx. 276.37 g/mol | Approx. 290.46 g/mol | The mass difference is due to the replacement of 14 hydrogen atoms with 14 deuterium atoms. |
| Mass-to-Charge Ratio (m/z) in MS | Lower m/z | Higher m/z | Mass spectrometry separates ions based on their m/z ratio, allowing for the distinct detection of the analyte and the internal standard. |
| Chromatographic Retention Time | Typically co-elutes with the internal standard | May exhibit a slight shift, often eluting marginally earlier than the non-deuterated form[1][2]. | This phenomenon, known as the chromatographic isotope effect, is generally minimal in liquid chromatography but can be observed[1][2]. Co-elution is desirable for an internal standard to experience the same matrix effects as the analyte[3]. |
| Ionization Efficiency in MS | Variable, subject to matrix effects | Assumed to be identical to the analyte | As a stable isotope-labeled internal standard, it is expected to have the same ionization efficiency, thus correcting for variations caused by ion suppression or enhancement[3]. |
| Analytical Response | The signal that is measured and quantified | A stable signal used to normalize the analyte's response | The consistent response of the internal standard is critical for the accuracy and reproducibility of the bioanalytical method[4][5]. |
Experimental Protocols
The following is a representative experimental protocol for the simultaneous quantification of Ropinirole and its metabolites, including 7-Hydroxy Ropinirole, in a biological matrix like human plasma, using this compound as an internal standard. This protocol is based on common methodologies found in the scientific literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of a working solution of the internal standard (this compound) in methanol.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing over several minutes to elute the analytes, followed by a column wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 7-Hydroxy Ropinirole and this compound. The exact m/z values would be determined during method development.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity.
-
Mandatory Visualization
Metabolic Pathway of Ropinirole
The following diagram illustrates the primary metabolic pathway of Ropinirole, which is mainly metabolized by the cytochrome P450 enzyme CYP1A2.[6][7][8][9] This leads to the formation of several metabolites, including 7-Hydroxy Ropinirole.
Analytical Workflow using an Internal Standard
This diagram outlines the typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard like this compound.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N04BC04 - Ropinirole [drugsporphyria.net]
- 7. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Superior Accuracy and Precision of 7-Hydroxy Ropinirole-d14 as an Internal Standard in Bioanalytical Studies
In the landscape of pharmaceutical research and development, the precise and accurate quantification of drug candidates in biological matrices is paramount. For the dopamine agonist Ropinirole, utilized in the management of Parkinson's disease and restless legs syndrome, the choice of an appropriate internal standard in bioanalytical methods is critical for reliable pharmacokinetic and toxicokinetic assessments. This guide provides a comprehensive comparison of 7-Hydroxy Ropinirole-d14 with other commonly used internal standards, supported by experimental data, to demonstrate its superior performance in ensuring the accuracy and precision of Ropinirole quantification.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in analytical chemistry, particularly in chromatographic techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to correct for the potential loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-elute in proximity to the analyte without causing interference, and be readily distinguishable by the detector. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical chemical and physical characteristics to the unlabeled analyte.
Comparative Performance of Internal Standards for Ropinirole Analysis
While various compounds, including quinidine, paracetamol, and es-citalopram oxalate, have been employed as internal standards in Ropinirole assays, experimental evidence underscores the enhanced reliability of using a deuterated analog. The structural similarity and identical ionization efficiency of this compound to Ropinirole and its primary metabolite, 7-Hydroxy Ropinirole, ensure that it behaves almost identically throughout the analytical process, from extraction to detection. This minimizes variability and leads to more accurate and precise results.
A study utilizing a deuterated internal standard for the determination of Ropinirole in human plasma by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) reported excellent accuracy and precision.[1] The validation data from this study, alongside data from methods using other internal standards, are summarized in the table below.
| Internal Standard | Analytical Method | Matrix | Accuracy (%) | Precision (%RSD) |
| Deuterated Ropinirole Analog | UPLC-MS/MS | Human Plasma | 85 - 115 | < 15 (Intra-day & Inter-day) |
| Quinidine | HPLC-UV | Human Plasma | Not explicitly stated for IS | Ropinirole Intra-day: 1.11-3.58, Inter-day: 2.42-3.89 |
| Es-citalopram oxalate | LC-MS/MS | Human Plasma | Not explicitly stated for IS | Ropinirole Intra-day & Inter-day: < 15 |
Data for Quinidine and Es-citalopram oxalate reflects the precision of the overall method for Ropinirole quantification, as specific performance data for the internal standards was not provided in the cited literature.
The data clearly indicates that methods employing a deuterated internal standard achieve high levels of accuracy and precision, with variability well within the accepted regulatory limits of ±15% for accuracy and ≤15% for precision. While other methods also demonstrate acceptable precision for Ropinirole, the use of a structurally analogous but non-isotopically labeled internal standard can introduce a greater potential for variability arising from differences in extraction recovery and ionization response.
Experimental Protocol for Ropinirole Quantification using a Deuterated Internal Standard
A robust and sensitive UPLC-MS/MS method for the quantification of Ropinirole in human plasma serves as an excellent example of the application of a deuterated internal standard. The following is a detailed experimental protocol based on published methodologies.[1]
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 25 µL of the deuterated Ropinirole internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Analytical Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ropinirole: Precursor ion (m/z) → Product ion (m/z)
-
Deuterated Ropinirole IS: Precursor ion (m/z) → Product ion (m/z)
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other parameters to achieve maximum sensitivity.
Visualizing the Workflow and Rationale
To further illustrate the experimental process and the logical basis for using a deuterated internal standard, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Ropinirole, the use of a stable isotope-labeled internal standard, specifically a deuterated analog like this compound, offers significant advantages over other non-isotopically labeled alternatives. The near-identical physicochemical properties ensure that it accurately tracks the analyte through the entire analytical process, effectively compensating for potential variations and leading to demonstrably superior accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of this compound as the internal standard of choice is a key step towards generating high-quality, reliable data in support of clinical and preclinical studies.
References
A Comparative Guide to Ropinirole Quantification Methods for Researchers and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of Ropinirole in bulk drug substances, pharmaceutical formulations, and biological matrices.
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods used for Ropinirole quantification, as reported in various studies. This allows for a direct comparison of their linearity, precision, accuracy, and sensitivity.
| Method | Matrix | Linearity Range | Precision (%RSD) | Accuracy/Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| FTIR Spectroscopy | Tablets | 5-30 µg/mL[1] | 0.011[1] | 100.02[1] | Not Reported | Not Reported |
| Colorimetry | Tablets | 50-300 µg/mL[1] | 0.013[1] | 100.01[1] | Not Reported | Not Reported |
| HPLC-UV | Human Plasma | 0.5-50 ng/mL[2] | Intra-day: 1.11-3.58, Inter-day: 2.42-3.89[2] | 97.05 ± 0.68[2] | 0.2 ng/mL[2] | 0.5 ng/mL[2] |
| RP-HPLC | Bulk & Tablets | 5-50 µg/mL[3] | Intra-day: 0.27, Inter-day: 0.26[3] | 99.3-100.4[3] | Not Reported | Not Reported |
| RP-HPLC | API & Tablets | Not Specified | Intra-day and Inter-day data available[4] | 100.4-103.6[4] | Not Reported | Not Reported |
| Voltammetry | Bulk & Tablets | Not Specified | Not Specified | Close agreement with HPLC[5] | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
This method is based on the measurement of the area of the infrared band corresponding to the N-H stretching of Ropinirole.
-
Sample Preparation: A stock solution of 1 mg/mL Ropinirole hydrochloride is prepared in ethanol. This is further diluted with ethanol to create a series of concentrations ranging from 5-30 µg/mL.[1]
-
Instrumentation: An FTIR spectrometer is used.
-
Measurement: The IR spectrum is recorded for each concentration, and the absorbance of the band due to N-H stretching at 3320 cm⁻¹ is measured.[1]
-
Quantification: A calibration curve is generated by plotting the peak area of the N-H stretching band against the concentration of Ropinirole.[1]
Colorimetry
This method relies on the formation of a colored complex with 1,10-phenanthroline and ferric chloride.
-
Reaction: Ropinirole is condensed with 1,10-phenanthroline and ferric chloride to form an orange-red colored complex.[1]
-
Measurement: The absorbance of the resulting complex is measured at a maximum absorption wavelength of 510 nm.[1]
-
Linearity: The method demonstrated linearity in the concentration range of 50-300 µg/mL.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a widely used method for the determination of Ropinirole in various matrices, including human plasma and pharmaceutical dosage forms.
-
Sample Preparation (Human Plasma): Protein precipitation is performed by adding a water-methanol mixture (50:50 v/v) to the plasma sample. After centrifugation, the supernatant is evaporated, and the residue is reconstituted in the mobile phase before injection into the HPLC system.[2]
-
Chromatographic Conditions (Human Plasma):
-
Chromatographic Conditions (Bulk and Tablets):
-
Another RP-HPLC method for API and tablets utilized a Gemini NX C18 column with a mobile phase of methanol and acetonitrile (70:30 v/v) at a flow rate of 0.7 mL/min and UV detection at 250 nm.[4] A different HPLC method used a C18 column with a mobile phase of 0.05M glacial acetic acid and acetonitrile (50:50) at a flow rate of 1.0 mL/min and UV detection at 250 nm.[6][7]
Voltammetry
Electrochemical methods have also been developed for the quantification of Ropinirole.
-
Principle: This method is based on the electrochemical oxidation of Ropinirole at a glassy carbon electrode.[5]
-
Measurement: A sharp oxidation response is observed in 0.1 M sulfuric acid at a potential of +1.27 V, which is attributed to the oxidation of the indol-2-one ring in the Ropinirole molecule.[5] Pulse voltammetric techniques are used for determination.[5]
-
Application: This method has been applied to the direct quantification of Ropinirole in film-coated tablets.[5]
Visualizations
Experimental Workflow for Ropinirole Quantification
The following diagram illustrates a general experimental workflow for the quantification of Ropinirole, particularly emphasizing the common steps in chromatographic methods.
A generalized workflow for the quantification of Ropinirole.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. ijddr.in [ijddr.in]
The Justification for Higher Deuteration: A Comparative Guide to d3, d7, and d14 Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard, and among these, deuterium-labeled compounds are widely utilized. This guide provides a comprehensive comparison of d3, d7, and d14 labeled standards, offering experimental data and protocols to justify the selection of a more heavily deuterated standard.
The ideal SIL-IS should co-elute with the analyte of interest, exhibit no isotopic cross-talk, and be stable throughout the analytical process. The degree of deuteration plays a critical role in meeting these criteria. While d3 labeled standards are common, standards with a higher degree of deuteration, such as d7 or d14, often provide significant advantages in terms of analytical performance and data integrity.
Key Performance Metrics: A Comparative Overview
The decision to use a d14 labeled standard over a d3 or d7 analog is primarily driven by two key analytical considerations: the deuterium isotope effect on chromatography and the potential for mass spectral isotopic overlap.
The Deuterium Isotope Effect and Chromatographic Co-elution
The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of a molecule, which can result in a chromatographic shift between the analyte and the deuterated internal standard. This phenomenon, known as the deuterium isotope effect, can compromise the fundamental assumption of co-elution, which is critical for accurate compensation of matrix effects.[1]
Generally, a greater number of deuterium atoms can lead to a more pronounced chromatographic shift. However, the position of the labels within the molecule also plays a significant role.[1] While complete co-elution is the ideal, a consistent and predictable separation can be managed. The primary concern is a variable or unpredictable shift that could lead to differential matrix effects between the analyte and the internal standard.
Table 1: Illustrative Chromatographic Retention Time Shifts with Increasing Deuteration (Peptide Labeling Study)
| Labeling Scheme | Median Retention Time Shift (Analyte vs. IS) |
| Light vs. Intermediate (e.g., d3) | 2.0 seconds |
| Light vs. Heavy (e.g., d7+) | 2.9 seconds |
This data is derived from a study on differentially labeled peptides and serves as an example of the potential for retention time shifts with increasing deuteration. The magnitude of this effect is compound-specific.[1]
Mass Spectral Isotopic Overlap (Cross-Talk)
A significant challenge in using SIL-ISs is the potential for isotopic interference, or "cross-talk," between the analyte and the internal standard. This can occur in two ways:
-
Contribution of the Analyte's Natural Isotopes to the Internal Standard Signal: All organic molecules have a natural abundance of heavier isotopes (e.g., ¹³C). The isotopic peaks of the analyte can extend to the mass-to-charge ratio (m/z) of the internal standard, particularly if the mass difference between them is small. This becomes more pronounced for larger molecules.[2][3]
-
Presence of Unlabeled Analyte in the Internal Standard: The synthesis of SIL-ISs may result in a small percentage of the unlabeled analyte being present as an impurity.
A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize the contribution of the analyte's natural isotopes to the internal standard's signal.[4]
Why d14 is often superior to d3 and d7 in this regard:
-
d3 Standard: A +3 amu shift may not be sufficient to move the internal standard's mass clear of the analyte's isotopic cluster, especially for compounds with a higher molecular weight or those containing elements with multiple isotopes (e.g., chlorine, bromine).[2]
-
d7 Standard: A +7 amu shift provides a greater separation on the mass spectrum, significantly reducing the likelihood of isotopic overlap from the analyte.
-
d14 Standard: A +14 amu shift offers an even more substantial separation, virtually eliminating the risk of cross-talk from the analyte's natural isotopic distribution. This is particularly advantageous for high-sensitivity assays where even minor interferences can impact accuracy at the lower limit of quantitation (LLOQ).
Experimental Protocols for Evaluating Internal Standard Performance
To empirically determine the optimal level of deuteration for a specific assay, the following experimental protocols are recommended. These are based on guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7]
Protocol 1: Assessment of Chromatographic Co-elution
Objective: To determine the retention time difference between the analyte and the deuterated internal standard (d3, d7, and d14).
Methodology:
-
Prepare separate solutions of the analyte and each deuterated internal standard at a known concentration in a relevant solvent.
-
Prepare a mixed solution containing the analyte and all three deuterated standards.
-
Analyze each solution using the developed LC-MS/MS method.
-
Record the retention time (t R) for the analyte and each internal standard.
-
Calculate the difference in retention time (Δt R) between the analyte and each standard.
-
Assess the peak shape and resolution between the analyte and each standard in the mixed solution. An acceptable resolution factor (Rs) should be defined based on the specific analytical method.
Protocol 2: Evaluation of Isotopic Cross-Contribution
Objective: To quantify the extent of isotopic overlap from the analyte to the internal standard signal and vice versa.
Methodology:
-
Analyte Contribution to IS:
-
Prepare a sample containing the analyte at the upper limit of quantitation (ULOQ) without any internal standard.
-
Analyze this sample and monitor the mass transition of the internal standard.
-
The response of the internal standard in this sample should be less than 5% of the mean response of the internal standard in all other calibration standards and quality control samples.[7]
-
-
IS Contribution to Analyte:
-
Prepare a sample containing only the internal standard at its working concentration.
-
Analyze this sample and monitor the mass transition of the analyte.
-
The response of the analyte in this sample should be less than a defined percentage (e.g., 1%) of the analyte response at the LLOQ.
-
Logical Workflow for Internal Standard Selection
The selection of an appropriately deuterated internal standard is a critical step in bioanalytical method development. The following diagram illustrates the logical workflow for this process.
Caption: Workflow for selecting the optimal deuterated internal standard.
Signaling Pathway for Accurate Quantitation
The use of a suitable SIL-IS is a cornerstone of robust quantitative mass spectrometry. The following diagram illustrates the signaling pathway from sample introduction to accurate analyte quantification, highlighting the role of the internal standard.
Caption: The role of a d14-IS in the bioanalytical workflow for accurate quantitation.
Conclusion
While d3 and d7 labeled internal standards can be suitable for many applications, the use of a d14 labeled standard offers a superior level of analytical security. The significantly larger mass difference virtually eliminates the risk of isotopic cross-talk, a critical factor for high-sensitivity assays and for analytes with complex isotopic patterns. Although the potential for a greater chromatographic shift exists with higher deuteration, this can be managed with careful method development. The justification for using a d14 labeled standard lies in the enhanced data quality and confidence in the final quantitative results, making it a prudent choice for demanding bioanalytical applications in research and drug development.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. s27415.pcdn.co [s27415.pcdn.co]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
Performance Evaluation of 7-Hydroxy Ropinirole-d14 in Clinical Samples: A Comparative Guide
In the landscape of clinical and pharmaceutical research, the accurate quantification of therapeutic agents in biological matrices is paramount. For the analysis of ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome, the use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results, particularly with mass spectrometry-based methods. This guide provides a comprehensive evaluation of the performance of 7-Hydroxy Ropinirole-d14 as an internal standard in the analysis of clinical samples, comparing its utility with other analytical alternatives.
This compound is a deuterium-labeled analog of the major active metabolite of ropinirole, 7-hydroxy ropinirole.[1] Its structural similarity and mass difference make it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response.
Comparative Performance Data
The following tables summarize the typical performance characteristics of a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of ropinirole in human plasma, utilizing a deuterated internal standard. While the specific use of this compound is not detailed in the cited study, the data is representative of the performance expected from a stable isotope-labeled internal standard in such a bioanalytical assay.
Table 1: Calibration Curve and Sensitivity [2]
| Parameter | Value |
| Linearity Range | 0.02 - 5 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/L |
Table 2: Precision and Accuracy [2]
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 15% | < 15% | 85% - 115% |
| Medium QC | < 15% | < 15% | 85% - 115% |
| High QC | < 15% | < 15% | 85% - 115% |
Table 3: Recovery and Matrix Effect [2]
| Parameter | Ropinirole | Deuterated Internal Standard |
| Extraction Recovery | ~85% | Not explicitly stated, but expected to be consistent and similar to the analyte. |
| Matrix Effect | Independent of plasma matrix | Not explicitly stated, but the use of a co-eluting stable isotope-labeled internal standard is designed to minimize matrix effects. |
Table 4: Stability [2]
| Condition | Stability |
| Short-term (Bench-top) | Stable |
| Long-term (Frozen) | Stable |
| Freeze-Thaw Cycles | Stable |
| Post-preparative (Autosampler) | Stable |
Comparison with Alternative Internal Standards
While deuterated internal standards like this compound are considered the gold standard for LC-MS/MS bioanalysis, other compounds have also been utilized.
Table 5: Comparison of Internal Standards for Ropinirole Analysis
| Internal Standard | Method | Advantages | Disadvantages |
| This compound | LC-MS/MS | Co-elutes with the analyte, compensates for matrix effects and extraction variability effectively. Provides the highest accuracy and precision. | Higher cost compared to non-isotopically labeled standards. |
| Es-citalopram oxalate | LC-MS/MS | Commercially available and may be more cost-effective. | Different chemical structure and chromatographic behavior may not perfectly mimic the analyte, potentially leading to less effective compensation for matrix effects and variability. |
| Lamotrigine | UHPLC-MS/MS | Commercially available. | Structural and physicochemical properties differ significantly from ropinirole, which may result in inadequate correction for analytical variability. |
| Quinidine | HPLC-UV | Cost-effective and readily available. | Not suitable for mass spectrometry. Significant differences in chemical properties and chromatographic retention compared to ropinirole, leading to less reliable quantification. |
Experimental Protocols
The following is a detailed methodology for a typical UPLC-MS/MS assay for the determination of ropinirole in human plasma using a deuterated internal standard, based on the work by Wang et al. (2015).
Sample Preparation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (containing this compound).
-
Vortex the sample for 30 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether, vortex for 3 minutes, and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC
-
Analytical Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: Methanol and 10 mmol/L ammonium formate in 0.2% ammonium solution (80:20, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ropinirole: To be determined based on instrumentation
-
This compound: To be determined based on instrumentation
-
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams are provided.
Analytical workflow for ropinirole in clinical samples.
Simplified metabolic pathway of ropinirole.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of ropinirole in clinical samples. Its performance, as indicated by representative data from a validated UPLC-MS/MS method using a deuterated standard, demonstrates excellent linearity, precision, accuracy, and stability. When compared to non-isotopically labeled internal standards, this compound offers superior performance by more effectively compensating for analytical variability, thereby ensuring the highest quality data for pharmacokinetic and therapeutic drug monitoring studies. The detailed experimental protocol and workflows provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development and clinical analysis.
References
Comparative Stability of Deuterated vs. Non-Deuterated 7-Hydroxy Ropinirole: A Research Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ropinirole Metabolism and the Role of Deuteration
Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to form two major metabolites: 7-Hydroxy Ropinirole and N-despropyl Ropinirole.[1][2][3] Of these, 7-Hydroxy Ropinirole is known to possess significant dopamine agonist activity.[1][4] The metabolic process, particularly the hydroxylation at the 7-position, represents a key step in the clearance of Ropinirole.
Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in medicinal chemistry to enhance the metabolic stability of drugs.[5][6] This approach is based on the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[7][8] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down by deuterium substitution at that position.[9][10]
By strategically placing deuterium atoms on the 7-Hydroxy Ropinirole molecule at sites susceptible to further metabolism, it is hypothesized that its metabolic clearance can be reduced, leading to a longer half-life and potentially improved pharmacokinetic profile.
Proposed Metabolic Pathway and a Point of Deuteration
The metabolic cascade of Ropinirole to its hydroxylated metabolite is a critical pathway to consider for deuteration. The subsequent metabolism of 7-Hydroxy Ropinirole could be a target for stability enhancement.
Comparative Data Summary (Hypothetical)
As no direct comparative studies have been identified, the following table presents hypothetical data that would be expected from the experimental protocols outlined below. This table is for illustrative purposes to guide researchers in their data presentation.
| Parameter | Non-Deuterated 7-Hydroxy Ropinirole | Deuterated 7-Hydroxy Ropinirole | Expected Fold Change |
| In Vitro Half-life (t½) in Human Hepatocytes (min) | Value | Value | Increase |
| Intrinsic Clearance (CLint) in Human Hepatocytes (µL/min/10^6 cells) | Value | Value | Decrease |
| In Vitro Half-life (t½) in Human Liver Microsomes (min) | Value | Value | Increase |
| Intrinsic Clearance (CLint) in Human Liver Microsomes (mL/min/mg protein) | Value | Value | Decrease |
| In Vivo Half-life (t½) in Animal Model (e.g., rat) (h) | Value | Value | Increase |
| Area Under the Curve (AUC) in Animal Model (ng·h/mL) | Value | Value | Increase |
Experimental Protocols
To empirically determine the comparative stability, the following experimental protocols are proposed.
Synthesis of Deuterated 7-Hydroxy Ropinirole
The synthesis of deuterated 7-Hydroxy Ropinirole would be the initial step. While a specific protocol for this molecule is not available, general methods for deuteration of aromatic systems can be adapted. This would likely involve the use of a deuterated precursor or a catalyzed hydrogen-deuterium exchange reaction on the 7-Hydroxy Ropinirole molecule itself. The precise positions of deuteration should be strategically chosen at sites susceptible to metabolic attack, which can be predicted using computational models or identified through metabolite identification studies of the non-deuterated compound.
In Vitro Metabolic Stability Assay in Human Hepatocytes
This assay provides a comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated and non-deuterated 7-Hydroxy Ropinirole in a suspension of human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Williams' Medium E
-
Hepatocyte maintenance supplement
-
Deuterated and non-deuterated 7-Hydroxy Ropinirole (test articles)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Thaw and prepare human hepatocytes according to the supplier's protocol to achieve a final cell density of 0.5 x 10^6 viable cells/mL.
-
Prepare working solutions of the test articles and positive controls in incubation medium at a final concentration of 1 µM.
-
Initiate the incubation by adding the hepatocyte suspension to the wells of a non-coated plate containing the test articles at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.
-
Immediately quench the metabolic reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[9]
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density).
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay specifically evaluates Phase I metabolism, which is relevant for CYP-mediated oxidation.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated and non-deuterated 7-Hydroxy Ropinirole in human liver microsomes.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Deuterated and non-deuterated 7-Hydroxy Ropinirole (test articles)
-
Positive control compounds
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Add the test articles to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots and quench the reaction with cold acetonitrile containing an internal standard.
-
Process and analyze the samples as described in the hepatocyte assay.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
In Vivo Pharmacokinetic Study in an Animal Model
An in vivo study is crucial to understand how the in vitro stability translates to a whole-organism setting.
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated 7-Hydroxy Ropinirole in a suitable animal model (e.g., rats).
Procedure:
-
Administer equimolar doses of deuterated and non-deuterated 7-Hydroxy Ropinirole to two groups of animals via an appropriate route (e.g., intravenous or oral).
-
Collect blood samples at predetermined time points post-administration.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.
-
Perform non-compartmental pharmacokinetic analysis to determine key parameters such as half-life (t½), area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd).
Conclusion
The strategic deuteration of 7-Hydroxy Ropinirole holds the potential to significantly enhance its metabolic stability. While direct comparative experimental data is currently lacking, the established principles of the kinetic isotope effect provide a strong scientific rationale for this hypothesis. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to generate the necessary data to rigorously compare the stability of deuterated and non-deuterated 7-Hydroxy Ropinirole. Such studies are essential for advancing our understanding of the therapeutic potential of deuterated compounds in the context of Ropinirole's pharmacology.
References
- 1. abcam.com [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CZ [thermofisher.com]
- 6. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. reactionbiology.com [reactionbiology.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
